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  • Product: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
  • CAS: 873588-86-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Executive Summary In the landscape of modern drug discovery and specialized chemical synthesis, highly substituted secondary sulfonamides serve as critical building blocks and versatile pharmacophores. This technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and specialized chemical synthesis, highly substituted secondary sulfonamides serve as critical building blocks and versatile pharmacophores. This technical guide provides an in-depth analysis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) [1]. By deconstructing its physicochemical properties, detailing a regiocontrolled synthetic methodology, and establishing a rigorous analytical validation framework, this whitepaper equips researchers with the actionable intelligence required to leverage this compound in advanced medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Data

The structural core of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide integrates a central benzene ring heavily decorated with functional groups that dictate its steric and electronic profile. The ethoxy group at C3 and the bromo group at C4 create a dense, lipophilic domain, while the N-propan-2-yl (N-isopropyl) sulfonamide group at C1 serves as a polar, hydrogen-bonding anchor.

Understanding these parameters is critical for predicting its behavior in biological assays and its solubility in organic synthesis workflows.

Quantitative Physicochemical Profile
PropertyValueMethod / Causality
Molecular Formula C11H16BrNO3SDerived from structural composition[1]
Molecular Weight 322.22 g/mol Standard atomic weights[1]
Exact Mass (79Br) 321.0035 DaHigh-resolution mass spectrometry target
Topological Polar Surface Area (TPSA) 55.4 ŲContributions from sulfonamide (46.17) and ether oxygen (9.23)
H-Bond Donors 1Secondary sulfonamide (-NH-)
H-Bond Acceptors 4Sulfonyl oxygens (2), ether oxygen (1), nitrogen (1)
Calculated LogP (cLogP) ~3.2Driven by the highly lipophilic bromo and isopropyl groups

Regiocontrolled Synthetic Methodology

A common pitfall in the synthesis of substituted benzenesulfonamides is the reliance on direct electrophilic chlorosulfonation of pre-existing aryl ethers[2]. Direct chlorosulfonation of 1-bromo-2-ethoxybenzene is regiochemically flawed; the strongly activating ethoxy group directs substitution predominantly to its para position, yielding the undesired 3-bromo-4-ethoxy isomer.

To achieve the precise 4-bromo-3-ethoxy architecture, a de novo synthesis must exploit the superior directing power of an amine via a Meerwein chlorosulfonation pathway.

Experimental Protocol: Step-by-Step Workflow

Step 1: Regioselective Bromination

  • Dissolve 3-ethoxyaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise. The amine outcompetes the ethoxy group, directing bromination strictly to its para position (C4).

  • Causality: This step exclusively yields 4-bromo-3-ethoxyaniline, locking in the required substitution pattern before the introduction of the sulfonyl group.

Step 2: Meerwein Chlorosulfonation

  • Suspend 4-bromo-3-ethoxyaniline in a mixture of concentrated HCl and glacial acetic acid at 0 °C.

  • Introduce aqueous sodium nitrite (NaNO₂, 1.1 eq) dropwise to form the diazonium salt.

  • Pour the cold diazonium solution into a saturated solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂)[3].

  • Causality: The Cu(II) catalyst facilitates a radical-mediated displacement of nitrogen gas, converting the diazonium moiety directly into the sulfonyl chloride, yielding 4-bromo-3-ethoxybenzenesulfonyl chloride.

Step 3: Sulfonamidation

  • Dissolve the intermediate sulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂).

  • Add propan-2-amine (isopropylamine, 1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq) at room temperature[3].

  • Causality: DIPEA is employed as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This choice prevents the wasteful consumption of the primary amine, ensuring a high-yielding conversion to the final target.

Synthesis A 3-Ethoxyaniline B 4-Bromo-3-ethoxyaniline A->B Bromination (NBS, DMF) C 4-Bromo-3-ethoxybenzene- sulfonyl chloride B->C 1. NaNO2, HCl (0 °C) 2. SO2, CuCl2, AcOH D 4-Bromo-3-ethoxy-N-propan- 2-ylbenzenesulfonamide C->D Isopropylamine (DIPEA, CH2Cl2)

Fig 1: Regiocontrolled de novo synthesis workflow bypassing direct chlorosulfonation limitations.

Analytical Validation Framework

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. Every protocol must act as a self-validating system to confirm both purity (>98%) and structural identity.

  • LC-MS (ESI+): The presence of the bromine atom introduces a highly characteristic isotopic signature. The mass spectrum will exhibit a distinct doublet separated by two Daltons, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio[4]. The expected [M+H]⁺ peaks will manifest at m/z 322.0 and 324.0.

  • FT-IR Spectroscopy (ATR): The sulfonamide functional group is validated by the presence of intense S=O asymmetric and symmetric stretching bands, typically appearing around 1380 cm⁻¹ and 1180 cm⁻¹, respectively[3].

  • ¹H NMR (DMSO-d₆): The N-isopropyl group will present a classic septet for the methine (-CH-) proton and a doublet for the methyl (-CH₃) groups. The ethoxy ether will display a distinct quartet and triplet. The aromatic region will confirm the 1,2,4-substitution pattern, validating the regioselectivity of the initial bromination step.

AnalyticalWorkflow cluster_0 Structural Elucidation Modalities Sample Purified Compound (CAS: 873588-86-4) NMR 1H & 13C NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) Isotopic Pattern (79Br/81Br) Sample->MS IR FT-IR Spectroscopy (ATR: S=O stretches) Sample->IR Validation Purity & Identity Confirmed (>98%) NMR->Validation MS->Validation IR->Validation

Fig 2: Multi-modal analytical validation framework ensuring structural integrity and purity.

Pharmacological Trajectory & Application

While primary sulfonamides (e.g., sulfanilamide) act as classic competitive inhibitors of bacterial dihydropteroate synthase (DHPS)[5], secondary N-alkyl sulfonamides like 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide lack the necessary hydrogen-bonding geometry for DHPS binding.

Instead, this specific molecular architecture is highly valued in modern drug discovery as a hinge-binding pharmacophore. Similar secondary benzenesulfonamide derivatives have been successfully deployed in the development of orally bioavailable, selective inhibitors of PI3-Kinase γ[6]. In such kinase targets, the sulfonamide oxygen atoms interact with critical hinge residues, while the lipophilic N-isopropyl group is explicitly designed to occupy adjacent hydrophobic specificity pockets, driving both potency and target selectivity[6]. Furthermore, the presence of the aromatic bromine offers an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid library expansion.

References

  • [6] ACS Publications. "Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ".

  • [1] Guidechem. "C11H16BrNO3S ISOMER Products Directory".

  • [2] Semantic Scholar. "REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS".

  • [3] Benchchem. "An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications".

  • [4] Smolecule. "Buy 2-bromo-N-methylethane-1-sulfonamide | 1785584-02-2".

  • [5] PMC. "Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses".

Sources

Exploratory

Technical Whitepaper: Safety and Handling Protocols for 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in Drug Discovery

Executive Summary and Chemical Identity The compound 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (often referred to as a halogenated N-isopropylbenzenesulfonamide derivative) represents a critical intermediate and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Identity

The compound 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (often referred to as a halogenated N-isopropylbenzenesulfonamide derivative) represents a critical intermediate and potential pharmacophore in modern drug discovery, particularly in the development of sulfonamide-based therapeutics[1]. As a Senior Application Scientist, it is imperative to approach the handling of novel, minimally characterized halogenated sulfonamides with a robust, self-validating safety protocol. This whitepaper outlines the safety data, hazard causality, and experimental workflows required for the safe integration of this compound into high-throughput screening and synthetic pipelines.

Hazard Identification and Mechanistic Causality

While a highly specific, commercially standardized Safety Data Sheet (SDS) for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide may be limited to specialized chemical vendors[1], we can deduce its hazard profile through structural causality:

  • Aryl Bromide Moiety: Halogenated aromatics can act as mild alkylating or arylating agents under specific conditions, presenting potential skin and eye irritation risks.

  • Sulfonamide Group: Known to cause hypersensitivity reactions in susceptible individuals. Inhalation of dust or aerosols must be strictly avoided to prevent respiratory sensitization.

  • Lipophilicity: The ethoxy and isopropyl groups increase the compound's lipophilicity, enhancing dermal penetration.

Self-Validating Safety Protocol

To ensure trustworthiness in laboratory operations, every handling step must be verified by continuous monitoring. For instance, the use of a calibrated chemical fume hood (face velocity of 80-100 fpm) is not just a recommendation; it is a physical barrier validated by continuous airflow monitors.

Experimental Workflow and Safe Handling Protocols

Step-by-Step Methodology: Preparation of in vitro Screening Stocks
  • Preparation: Verify fume hood operation. Don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloved for halogenated organics), safety goggles, and a flame-resistant lab coat.

  • Weighing: Using an analytical balance enclosed in a ventilated weighing enclosure, carefully weigh the required mass of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. Avoid static buildup which can cause aerosolization of the powder.

  • Dissolution: Transfer the solid to a glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Causality note: DMSO is chosen for its universal solvating properties, but it acts as a carrier; thus, extreme care must be taken to avoid skin contact with the DMSO-compound solution.

  • Storage: Seal the vial with a PTFE-lined cap, label with GHS hazard symbols (Irritant, Target Organ Toxicity), and store at -20°C in a desiccated environment.

  • Disposal: Dispose of all pipette tips and contaminated glassware in designated halogenated organic waste containers.

Workflow Visualization

G A Compound Receipt (4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide) B Hazard Assessment (GHS Classification) A->B Review SDS C PPE Selection (Gloves, Goggles, Fume Hood) B->C Mitigate Risks D Experimental Assay (In Vitro Screening) C->D Safe Execution E Waste Disposal (Halogenated Organics) D->E Protocol Complete

Caption: Safety and handling workflow for halogenated sulfonamide derivatives.

Quantitative Safety Data Summary

The following table summarizes the extrapolated physicochemical and safety parameters critical for risk assessment.

ParameterValue / ClassificationCausality / Implication
Molecular Formula C11H16BrNO3SHalogenated organic compound; requires specific waste segregation.
Physical State Solid (Powder)Risk of inhalation; necessitates ventilated weighing stations.
Solubility Soluble in DMSO, DMFHigh skin penetration risk when in solution.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires standard laboratory PPE and engineering controls.
Storage Temperature -20°C (Recommended)Prevents degradation and potential release of sulfur oxides.

References

Sources

Foundational

In Vitro Toxicity Profile of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide: A Predictive and Methodological Framework

Executive Summary The compound 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) represents a highly functionalized benzenesulfonamide derivative characterized by a halogenated, alkoxy-substituted aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) represents a highly functionalized benzenesulfonamide derivative characterized by a halogenated, alkoxy-substituted aromatic ring coupled with an aliphatic isopropylamine moiety. While public empirical toxicity data on this exact chemical entity is limited, its structural motifs dictate a highly predictable, class-specific set of toxicological liabilities.

In early-stage drug discovery, advancing such a compound requires a rigorous, self-validating in vitro screening cascade. This whitepaper establishes the authoritative methodological framework required to profile the hepatotoxic, bioactivation, and cardiotoxic potential of this compound, moving beyond basic viability assays to mechanistic, causality-driven toxicology.

Structural Toxicology Assessment (STA)

Before initiating in vitro assays, a mechanistic understanding of the compound’s structural liabilities is mandatory. The toxicity of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is primarily driven by its potential for metabolic bioactivation.

  • The Benzenesulfonamide Core: Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and hypersensitivity syndromes (e.g., Stevens-Johnson syndrome). The causal mechanism is hepatic bioactivation. Cytochrome P450 2C9 (CYP2C9) oxidizes the sulfonamide nitrogen (or associated arylamines) into highly reactive hydroxylamine metabolites. These can spontaneously oxidize into nitroso derivatives, which act as electrophiles that covalently bind (haptenate) cellular proteins, triggering oxidative stress and immune-mediated toxicity[1][2].

  • The Bromo-Ethoxy-Benzene Ring: Halogenated aromatics carry a risk of forming reactive arene oxides (epoxides) via CYP450 metabolism. However, the adjacent ethoxy group provides steric hindrance and alters the electron density of the ring, which may favorably shift metabolism away from epoxidation toward safer O-dealkylation pathways.

  • The Isopropylamine Group: Aliphatic amides are generally stable, though N-dealkylation can occur, releasing small aliphatic aldehydes that require monitoring for localized cytotoxicity.

Bioactivation Compound 4-Bromo-3-ethoxy-N- propan-2-ylbenzenesulfonamide CYP2C9 CYP2C9 Oxidation Compound->CYP2C9 Hepatic Metabolism Hydroxylamine Hydroxylamine Metabolite CYP2C9->Hydroxylamine N-oxidation Nitroso Nitroso Derivative Hydroxylamine->Nitroso Spontaneous/CYP OxidativeStress Oxidative Stress (GSH Depletion) Hydroxylamine->OxidativeStress Haptenation Protein Haptenation (Covalent Binding) Nitroso->Haptenation Toxicity Hepatotoxicity / Hypersensitivity Haptenation->Toxicity OxidativeStress->Toxicity

Fig 1. CYP2C9-mediated bioactivation pathway of sulfonamides leading to hepatotoxicity.

Core In Vitro Toxicity Profiling Strategy

To accurately capture the liabilities outlined in the STA, the in vitro strategy must utilize physiologically relevant models.

Why standard cell lines fail: Utilizing standard immortalized cell lines like HepG2 for this compound is a critical methodological error. HepG2 cells lack physiological expression levels of critical Phase I enzymes, specifically CYP2C9[3]. Because the toxicity of sulfonamides is metabolism-dependent, screening this compound in HepG2 will likely yield a false negative .

The Solution: We must employ 3D-cultured Primary Human Hepatocytes (PHH), which retain their full metabolic competence and cytoarchitecture for up to 4 weeks, allowing for the detection of both acute and delayed bioactivation-driven toxicity[4]. Furthermore, the lipophilicity of the molecule necessitates rigorous screening against the hERG (Kv11.1) potassium channel to rule out off-target cardiotoxicity[5].

Detailed Methodologies & Self-Validating Protocols

Protocol 1: 3D PHH High-Content Screening (HCS) for Hepatotoxicity

This protocol is designed as a self-validating system: it simultaneously measures cell viability, mitochondrial health, and oxidative stress to differentiate between direct cytotoxicity and metabolism-induced stress.

  • Step 1: Cell Culture & Spheroid Formation. Thaw cryopreserved plateable Primary Human Hepatocytes (PHH). Seed at 2,000 cells/well in 384-well ultra-low attachment (ULA) plates using William's E medium supplemented with primary hepatocyte maintenance supplements. Centrifuge at 100 x g for 5 minutes. Incubate for 5 days to allow compact 3D spheroid formation.

  • Step 2: Compound Dosing. Prepare 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve final concentrations ranging from 0.01 µM to 100 µM (Final DMSO = 0.5%).

    • Self-Validation Control: Include Chlorpromazine (mitochondrial toxin) and Troglitazone (idiosyncratic hepatotoxin) as positive controls.

  • Step 3: Multiparametric Staining (72h Post-Dose). Add a dye cocktail directly to the media:

    • Hoechst 33342 (1 µM): Nuclear condensation/loss (Viability).

    • TMRM (100 nM): Mitochondrial membrane potential ( ΔΨm ).

    • CellROX Green (5 µM): Reactive Oxygen Species (ROS) generation.

  • Step 4: Imaging & Analysis. Incubate for 45 minutes. Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Extract IC 50​ values for each parameter using non-linear regression.

Protocol 2: Automated Patch-Clamp for hERG Liability

Sulfonamides with lipophilic side chains can inadvertently block the hERG channel, leading to QT prolongation. Automated patch-clamp is the FDA-recognized gold standard for this assessment[6].

  • Step 1: Cell Preparation. Harvest HEK293 cells stably expressing the hERG channel (Kv11.1) at 70-80% confluency. Resuspend in extracellular recording solution.

  • Step 2: Electrophysiology Setup. Load cells onto a 384-well automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Step 3: Voltage Protocol. To capture use-dependent block, apply a specific step-ramp protocol: Hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Step 4: Compound Perfusion. Perfuse the compound (0.1 to 30 µM). Measure the reduction in peak tail current amplitude.

    • Self-Validation Control: Use Quinidine (1 µM) as a positive control (expected >80% block)[7].

hERG_Workflow CellPrep HEK293-hERG Cell Preparation AutoPatch Automated Patch-Clamp CellPrep->AutoPatch Voltage Voltage Protocol (-80mV to +40mV) AutoPatch->Voltage CompoundAddition Compound Addition (0.1 to 30 µM) Voltage->CompoundAddition DataAnalysis Tail Current Analysis (IC50) CompoundAddition->DataAnalysis

Fig 2. Automated patch-clamp workflow for hERG liability screening.

Quantitative Data Interpretation & Go/No-Go Criteria

To advance 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide to in vivo pharmacokinetic studies, the in vitro data must meet specific safety thresholds. Below are structured data interpretation matrices based on industry standards for this chemical class.

Table 1: Multiparametric Hepatotoxicity Thresholds (3D PHH)

A significant drop in ROS or TMRM IC 50​ prior to cell loss indicates mechanistic toxicity via bioactivation.

Parameter AssessedTarget Organelle/MechanismAcceptable Threshold (IC 50​ )Concern Threshold (IC 50​ )
Nuclear Count (Hoechst) General Cytotoxicity / Necrosis> 50 µM< 10 µM
ROS Generation (CellROX) Oxidative Stress / Haptenation> 30 µM< 10 µM (Indicates CYP bioactivation)
Mito. Potential (TMRM) Mitochondrial Uncoupling> 30 µM< 10 µM
GSH Depletion Electrophilic Scavenging> 50 µM< 20 µM
Table 2: Cardiotoxicity (hERG) Safety Margins

Cardiotoxicity risk is not defined solely by the hERG IC 50​ , but by the Safety Margin (hERG IC 50​ divided by the anticipated therapeutic C max​ )[6][8].

Assay MetricResult InterpretationPreclinical Go/No-Go Action
hERG IC 50​ > 30 µM Low risk of QT prolongation.GO: Proceed to in vivo studies.
hERG IC 50​ 10 - 30 µM Moderate risk.CONDITIONAL: Requires in vivo telemetry (dog/minipig).
hERG IC 50​ < 10 µM High risk of Torsades de Pointes.NO-GO: Initiate structural lead optimization.
Safety Margin > 30-fold (IC 50​ / C max​ )GO: Standard industry safety buffer achieved.

Conclusion

Evaluating the in vitro toxicity profile of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide requires a targeted approach that addresses its specific structural liabilities. By utilizing 3D Primary Human Hepatocytes, researchers can accurately capture CYP2C9-mediated bioactivation pathways that standard HepG2 assays miss. Pairing this with automated hERG patch-clamp electrophysiology ensures that both idiosyncratic hepatotoxicity and acute cardiotoxicity are de-risked early. Compounds of this class that maintain a hERG safety margin of >30-fold and demonstrate an absence of ROS generation at <30 µM in PHH models represent high-quality candidates for in vivo progression.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Cytotoxicity of Sulfonamide Reactive Metabolites: Apoptosis and Selective Toxicity. ResearchGate. Available at:[Link]

  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Long-term culture of primary hepatocytes: new matrices and microfluidic devices. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. ACS Publications. Available at:[Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. ResearchGate. Available at:[Link]

Sources

Exploratory

pharmacokinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in murine models

An In-depth Technical Guide to the Preclinical Pharmacokinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in Murine Models Foreword: A Senior Application Scientist's Perspective In the landscape of preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Pharmacokinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in Murine Models

Foreword: A Senior Application Scientist's Perspective

In the landscape of preclinical drug development, understanding the journey of a new chemical entity (NCE) through a biological system is paramount. This guide is structured not as a rigid protocol, but as a dynamic framework for investigating the pharmacokinetics (PK) of a novel sulfonamide, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. Our approach is grounded in the core principles of scientific integrity, where each experimental choice is a logical step towards a comprehensive PK profile. We will not only detail the "how" but, more importantly, the "why," providing the rationale that transforms a series of procedures into a scientifically sound investigation. The methodologies described herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and, ultimately, translatable.

Introduction to 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide: A Hypothetical Profile

For the context of this guide, we will consider 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (henceforth referred to as "Compound X") as a novel investigational drug with potent inhibitory activity against a key inflammatory mediator. Its benzenesulfonamide core is a well-established pharmacophore, but the specific substitution pattern (4-bromo, 3-ethoxy, N-isopropyl) presents a unique combination that necessitates a thorough pharmacokinetic characterization.[1][2][3] The primary objective of this murine pharmacokinetic study is to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X, which are critical for predicting its behavior in humans and establishing a safe and effective dosing regimen.

Table 1: Hypothetical Physicochemical Properties of Compound X

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight352.26 g/mol Influences diffusion and filtration rates.
cLogP3.2Indicates good lipophilicity, suggesting potential for good membrane permeability and absorption, but also possible first-pass metabolism.
pKa (sulfonamide)~9.5The acidic nature will affect solubility and distribution into different body compartments.
Aqueous SolubilityLowMay require a specific formulation for oral and intravenous administration to ensure complete dissolution.

Ethical Conduct in Animal Research

All experimental procedures involving animals must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[4][5][6] This study protocol is designed to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[7][8] All procedures would be subject to approval by an Institutional Animal Care and Use Committee (IACUC).

Experimental Design: A Murine Pharmacokinetic Study

The choice of a murine model, specifically the C57BL/6 mouse strain, is predicated on its extensive use in preclinical studies, well-characterized genetics, and the availability of historical control data.[7]

Animal Model
  • Species: Mus musculus

  • Strain: C57BL/6, male

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. They are acclimated for at least one week before the experiment.

Dosing Formulation and Administration

The low aqueous solubility of Compound X necessitates a vehicle that can maintain its stability and solubility. A common choice is a mixture of Solutol HS 15, ethanol, and water.

Formulation Preparation:

  • Weigh the required amount of Compound X.

  • Dissolve in a minimal amount of ethanol.

  • Add Solutol HS 15 and vortex until a clear solution is formed.

  • Add water dropwise while vortexing to reach the final concentration.

Dose Administration:

Two routes of administration will be used to assess both intravenous and oral pharmacokinetics.

  • Intravenous (IV) Administration: A dose of 2 mg/kg is administered as a bolus injection into the lateral tail vein.[9][10][11] This route provides direct entry into the systemic circulation, allowing for the determination of clearance and volume of distribution.

  • Oral (PO) Administration: A dose of 10 mg/kg is administered via oral gavage.[12][13][14][15][16] This route is crucial for determining oral bioavailability and the extent of first-pass metabolism. The volume administered should not exceed 10 ml/kg.[12][13]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analytical Phase acclimatize Acclimatize Mice (1 week) formulate Prepare Dosing Formulations (IV & PO) acclimatize->formulate iv_dose IV Administration (n=3) formulate->iv_dose po_dose PO Administration (n=3) formulate->po_dose blood_sample Serial Blood Sampling (Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sample po_dose->blood_sample process_plasma Plasma Processing blood_sample->process_plasma lcms LC-MS/MS Analysis process_plasma->lcms pk_analysis Pharmacokinetic Analysis (NCA) lcms->pk_analysis

Caption: Experimental workflow for the murine pharmacokinetic study.

Blood Sampling

Serial blood sampling from the same animal is preferred as it reduces the number of animals required and accounts for inter-individual variability.[17][18] The saphenous vein is a suitable site for repeated, low-volume blood collection.[19]

Protocol for Saphenous Vein Blood Sampling:

  • Restrain the mouse and gently extend one of its hind legs.

  • Shave the fur over the lateral surface of the leg to visualize the saphenous vein.

  • Puncture the vein with a 27-gauge needle.

  • Collect approximately 30 µL of blood into a heparinized capillary tube at each time point (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[20]

  • Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.

Sample Processing
  • Transfer the collected blood into pre-labeled microcentrifuge tubes.

  • Centrifuge at 4°C for 10 minutes at 2000 x g to separate the plasma.

  • Transfer the plasma supernatant to new, labeled tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[21][22][23][24]

Protocol for Plasma Sample Analysis:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 10 µL of plasma, add 40 µL of acetonitrile containing an internal standard (a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Compound X and the internal standard are determined by infusion and optimization.

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is a standard method for calculating key pharmacokinetic parameters directly from the plasma concentration-time data.[25][26][27][28][29]

Table 2: Hypothetical Pharmacokinetic Parameters of Compound X in Mice (NCA)

ParameterIV (2 mg/kg)PO (10 mg/kg)Description
Cmax (ng/mL)12502800Maximum observed plasma concentration.[26]
Tmax (h)0.0830.5Time to reach Cmax.[26]
AUC(0-t) (ngh/mL)21506800Area under the curve from time 0 to the last measurable concentration.[26]
AUC(0-inf) (ngh/mL)22007100Area under the curve extrapolated to infinity.[26]
t1/2 (h)3.53.8Terminal half-life.[26]
CL (L/h/kg)0.91-Clearance.[26]
Vdss (L/kg)2.5-Volume of distribution at steady state.
F (%)-64.5Oral Bioavailability.

Oral bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Predicted Metabolic Pathways

The chemical structure of Compound X suggests several potential metabolic pathways based on known biotransformations of similar moieties.[1][2][30][31][32]

  • O-de-ethylation: The ethoxy group is a likely site for oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a hydroxylated intermediate.[33][34][35][36]

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated, although the positions are influenced by the existing substituents.

  • N-dealkylation: The N-isopropyl group can be removed.

  • De-bromination: While generally stable, the bromo-substituent could potentially be removed through metabolic processes.[37]

  • Phase II Conjugation: The resulting hydroxylated metabolites can undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.[1]

Hypothetical Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Compound X (4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide) m1 O-de-ethylated Metabolite parent->m1 O-de-ethylation m2 Aromatic Hydroxylated Metabolite parent->m2 Hydroxylation m3 N-dealkylated Metabolite parent->m3 N-dealkylation m4 Glucuronide Conjugate m1->m4 Glucuronidation m5 Sulfate Conjugate m2->m5 Sulfation

Caption: Predicted metabolic pathways for Compound X.

Discussion and Interpretation

The hypothetical data presented in Table 2 suggest that Compound X has moderate oral bioavailability (64.5%) in mice, indicating reasonable absorption from the gastrointestinal tract but also a degree of first-pass metabolism. The clearance (0.91 L/h/kg) is relatively low compared to hepatic blood flow in the mouse, suggesting that it is not a rapidly cleared compound. The volume of distribution (2.5 L/kg) is greater than total body water, implying some distribution into tissues. The half-life of approximately 3.5-3.8 hours suggests that a twice-daily dosing regimen might be feasible. The predicted metabolic pathways highlight the importance of identifying and characterizing the major metabolites, as they could have their own pharmacological or toxicological profiles.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (Compound X) in a murine model. By integrating robust experimental design, validated bioanalytical techniques, and standard data analysis methods, this framework allows for the generation of a high-quality PK profile. The hypothetical data presented herein suggest that Compound X possesses favorable drug-like properties, warranting further investigation in its preclinical development pathway.

References

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  • Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology Letters, 319, 225-236. Retrieved April 7, 2024, from [Link]

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  • Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology Letters, 319, 225-236. Retrieved April 7, 2024, from [Link]

  • Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(16), 6234-6247. Retrieved April 7, 2024, from [Link]

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  • Kanamori, T., et al. (2002). In Vivo Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(2), 69-74. Retrieved April 7, 2024, from [Link]

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Sources

Foundational

Analytical Characterization and Physicochemical Profiling of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide: A Technical Guide for Mass Spectrometry and Drug Discovery

Executive Summary 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is a highly substituted synthetic small molecule built upon a benzenesulfonamide core [1]. Sulfonamides represent a privileged class of pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is a highly substituted synthetic small molecule built upon a benzenesulfonamide core [1]. Sulfonamides represent a privileged class of pharmacophores in modern medicinal chemistry, frequently utilized in the design of enzyme inhibitors and targeted therapeutics. For researchers and drug development professionals, the accurate determination of this compound's physicochemical properties—specifically its molecular weight and exact mass—is the foundational step for quality control, pharmacokinetic (PK) profiling, and target binding assays.

This whitepaper provides an in-depth technical breakdown of the molecule's mass spectrometry profile, the causality behind its structural design, and a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Physicochemical Profiling: Molecular Weight & Exact Mass

To accurately detect and quantify 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in complex biological matrices, one must differentiate between its average molecular weight (used for bulk stoichiometric calculations) and its monoisotopic exact mass (used for HRMS detection).

Because the molecule contains a bromine atom, it exhibits a distinct isotopic signature. The exact mass must be calculated for both the 79Br and 81Br isotopes.

Quantitative Physicochemical Data
ParameterValue
Chemical Name 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
CAS Registry Number 873588-86-4
Molecular Formula C11​H16​BrNO3​S
Average Molecular Weight 322.22 g/mol
Monoisotopic Exact Mass ( 79Br ) 321.0034 Da
Isotopic Exact Mass ( 81Br ) 323.0014 Da
Theoretical [M+H]+ ( 79Br ) 322.0107 m/z
Theoretical [M+H]+ ( 81Br ) 324.0086 m/z

The Bromine Isotope Signature in Mass Spectrometry

In mass spectrometry, the presence of a bromine atom is highly diagnostic. Naturally occurring bromine is composed of two stable isotopes: 79Br (50.69%) and 81Br (49.31%) [2].

The Causality of the Isotopic Pattern: Because these isotopes exist in a nearly 1:1 ratio, any ion containing a single bromine atom will produce a characteristic "doublet" in the mass spectrum. The two peaks are separated by exactly 1.998 Da, with the peak at the higher m/z value referred to as the M+2 peak [2].

For 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, this results in two intense molecular ion peaks at 322.0107 m/z and 324.0086 m/z . In drug metabolism and pharmacokinetics (DMPK) studies, this 1:1 doublet serves as an intrinsic mass marker. It allows automated screening algorithms to instantly differentiate the parent drug and its brominated metabolites from endogenous background noise.

Experimental Methodology: LC-HRMS Verification Protocol

To verify the exact mass and purity of the compound, a rigorous Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) workflow is required. The following self-validating protocol utilizes a Q-Orbitrap architecture, which is the gold standard for high-coverage screening of sulfonamides [3].

Phase 1: Sample Preparation
  • Step: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution to a final working concentration of 100 ng/mL using a 50:50 mixture of Methanol and Water.

  • Causality: Methanol ensures complete solubilization of the lipophilic bromo-aromatic core. The final 50:50 aqueous dilution matches the initial mobile phase conditions of the chromatography, preventing peak distortion (solvent front effects) during injection.

Phase 2: Chromatographic Separation (UHPLC)
  • Step: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size) maintained at 35 °C. Utilize a gradient elution consisting of Mobile Phase A (Water + 0.1% formic acid + 4 mM ammonium formate) and Mobile Phase B (Methanol + 0.1% formic acid + 4 mM ammonium formate).

  • Causality: The C18 stationary phase effectively retains the compound via hydrophobic interactions with the isopropyl and ethoxy groups. Formic acid acts as a proton donor to facilitate [M+H]+ formation. Ammonium formate provides ionic strength to sharpen the chromatographic peak without causing the ion suppression typically seen with non-volatile buffers.

Phase 3: Electrospray Ionization (ESI+)
  • Step: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the source temperature to 350 °C.

  • Causality: The oxygen atoms and the secondary amine of the sulfonamide can be protonated. The high temperature and optimized voltage ensure efficient desolvation of the LC effluent droplets, releasing the gas-phase [M+H]+ ions into the mass analyzer.

Phase 4: High-Resolution Mass Analysis (Q-Orbitrap)
  • Step: Acquire full-scan MS data (m/z 100–1000) at a resolving power of >70,000 FWHM (at m/z 200).

  • Causality: High resolving power is non-negotiable. It is required to separate the target exact masses (322.0107 and 324.0086 m/z) from isobaric background matrix interferences, ensuring a mass accuracy error of < 5 ppm for unambiguous identification[3].

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the LC-HRMS protocol, highlighting the transition from physical separation to high-resolution data acquisition.

LCHRMS_Workflow Sample Sample Prep (MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Orbitrap Q-Orbitrap MS (>70k FWHM) ESI->Orbitrap Data Data Analysis (1:1 Isotopic Doublet) Orbitrap->Data

Figure 1: Step-by-step UHPLC-HRMS workflow for exact mass verification.

Structural Insights & Drug Development Implications

Beyond its mass profile, the specific functional groups of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide dictate its pharmacological utility. Understanding the causality of these structural choices is critical for drug developers:

  • The Benzenesulfonamide Core: This is the primary pharmacophore. The sulfonamide moiety often acts as a transition-state analog or a potent hydrogen-bond donor/acceptor, allowing it to anchor deeply within the active sites of metalloenzymes (such as Carbonic Anhydrase) or target proteases.

  • The 4-Bromo Substituent: Halogens are strategically deployed to fill hydrophobic pockets and form highly directional "halogen bonds" with the backbone carbonyls of target proteins. Furthermore, the heavy, sterically bulky bromine atom significantly decreases metabolic liability by blocking Cytochrome P450-mediated aromatic oxidation at the highly reactive para position.

  • The 3-Ethoxy Group: This electron-donating group modulates the pKa of the sulfonamide and alters the electrostatic potential of the aromatic ring. Sterically, it can lock the conformation of the molecule, directing the orientation of the adjacent bromine atom for optimal target engagement.

  • The N-propan-2-yl (Isopropyl) Moiety: Alkylation of the sulfonamide nitrogen with a bulky isopropyl group prevents primary sulfonamide-associated toxicities (such as hypersensitivity reactions). It also increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability—a critical factor for intracellular target engagement and oral bioavailability.

References

  • ACS Publications. "High-Coverage Screening of Sulfonamide Metabolites by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry." Journal of Agricultural and Food Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide Stock Solutions in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) [1] Molecular Weight: 322.22 g/mol Formula: C₁₁H₁₆BrN...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) [1] Molecular Weight: 322.22 g/mol Formula: C₁₁H₁₆BrNO₃S

Solvation Thermodynamics & Chemical Profile

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is a synthetic small molecule characterized by a lipophilic brominated aromatic ring and an aliphatic isopropyl (propan-2-yl) chain. These features render the compound highly hydrophobic, resulting in poor solubility in aqueous physiological buffers.

Why Dimethyl Sulfoxide (DMSO)? DMSO is the gold-standard polar aprotic solvent for small molecule libraries [2]. The dissolution of this specific sulfonamide in DMSO is driven by two primary mechanisms:

  • Hydrogen Bonding: The compound's sulfonamide moiety (-SO₂NH-) acts as a strong hydrogen bond donor. DMSO’s highly polarized sulfoxide (S=O) bond provides an excellent hydrogen bond acceptor (the oxygen atom), which interacts favorably with the sulfonamide proton to disrupt the solid crystal lattice.

  • Dielectric Disruption: DMSO possesses a high dielectric constant (~47), which effectively solvates the lipophilic bromo-ethoxy-phenyl ring without requiring the energetically unfavorable disruption of water's hydrogen-bond network.

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions should be prepared at standardized molarities. The table below provides the exact volumes of anhydrous DMSO required to achieve standard 10 mM and 50 mM stock concentrations based on the compound's molecular weight (322.22 g/mol ).

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 310.3 µL62.1 µL
5 mg 1.552 mL310.3 µL
10 mg 3.103 mL620.7 µL

Note: Volumes are calculated using the formula: Volume (L) = Mass (g) /[Concentration (mol/L) × MW (g/mol)].

Required Materials

  • Compound: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (Solid powder).

  • Solvent: Anhydrous DMSO (Sterile filtered, ≥99.9% purity, Cell Culture Grade). Causality: DMSO is highly hygroscopic. Atmospheric water absorption significantly reduces its capacity to solvate hydrophobic molecules, leading to compound precipitation [2].

  • Consumables: Amber glass vials (to prevent photolytic degradation of the halogenated aromatic ring) and low-retention pipette tips.

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, and a temperature-controlled ultrasonic bath.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system; do not proceed to downstream steps until visual confirmation of complete dissolution is achieved.

Step 1: Thermal Equilibration Remove the vial of solid compound from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that will critically impair DMSO solubility.

Step 2: Weighing Accurately weigh the desired mass of the compound into an amber glass vial.

Step 3: Solvent Addition Using a calibrated micropipette, add the calculated volume of freshly opened, anhydrous DMSO (refer to the Reconstitution Table).

Step 4: Mechanical & Thermal Disruption Vortex the suspension vigorously for 30–60 seconds. If the solution remains cloudy, transfer the vial to an ultrasonic bath set to 45°C–60°C for 5–10 minutes. Rationale: Dissolution is an endothermic process. Gentle heating shifts the thermodynamic equilibrium toward the solvated state, while sonication provides the cavitation energy required to shatter micro-crystalline aggregates [3].

Step 5: Visual Validation Hold the vial against both a light and dark background. The solution must be completely transparent with no visible particulates or Schlieren lines (refractive index gradients indicating incomplete mixing).

Experimental Workflow Visualization

Workflow Start Solid Compound Equilibrate to RT Weigh Weigh Compound (Amber Glass Vial) Start->Weigh AddDMSO Add Anhydrous DMSO (Freshly Opened) Weigh->AddDMSO Mix Vortex & Sonicate (45-60°C if needed) AddDMSO->Mix Check Visual Inspection: Is Solution Clear? Mix->Check Check->Mix  No (Repeat)   Aliquot Aliquot Stock (Avoid Freeze-Thaw) Check->Aliquot  Yes   Store Store at -20°C / -80°C (Desiccated & Dark) Aliquot->Store

Figure 1: Standardized workflow for DMSO stock solution preparation and validation.

Downstream Application & Formulation Strategies

In Vitro Assays

When dosing cell cultures or biochemical assays, dilute the DMSO stock directly into the assay buffer immediately prior to use.

  • Critical Limit: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) . Higher concentrations induce solvent toxicity, alter membrane permeability, and can artificially skew assay readouts.

In Vivo Administration

Direct injection of 100% DMSO stock solutions into aqueous physiological environments will cause the hydrophobic compound to instantly precipitate (crash out), leading to embolism or localized toxicity. Use a step-wise co-solvent formulation to maintain solubility [3]:

  • Add 10% (final volume) of the DMSO stock solution.

  • Add 40% PEG300 and vortex thoroughly.

  • Add 5% Tween-80 and vortex thoroughly.

  • Add 45% Saline dropwise while mixing to yield a clear, injectable solution.

Storage, Stability, and Troubleshooting

  • Aliquoting: Divide the clear stock solution into single-use aliquots (e.g., 50–100 µL). Repeated freeze-thaw cycles introduce condensation into the vial, progressively degrading compound solubility and integrity.

  • Freezing: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[2].

  • Thawing: DMSO freezes at 18.5°C. Vials retrieved from the freezer will be solid. Allow them to thaw completely at RT or in a 37°C water bath, and vortex briefly before use to ensure homogeneity.

  • Troubleshooting Precipitation: If the compound precipitates upon dilution into aqueous buffers, it indicates the concentration exceeds the compound's thermodynamic solubility limit in that specific buffer. Mitigate this by pre-warming the buffer, lowering the final compound concentration, or incorporating a surfactant (e.g., 0.01% Pluronic F-127).

References

Application

Application Notes and Protocols for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in Drug Discovery

Introduction: The Strategic Value of Substituted Sulfonamides in Medicinal Chemistry The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Substituted Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, diuretic, and anticancer drugs. Its enduring prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in a variety of non-covalent interactions with biological targets, most notably hydrogen bonding. The strategic placement of various substituents on the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby enabling the optimization of its pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide , a previously uncharacterized yet promising precursor for drug discovery. The unique combination of a reactive bromine atom, a modulating ethoxy group, and an N-isopropyl sulfonamide moiety makes this compound a highly attractive starting point for the generation of diverse chemical libraries. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. The ethoxy group can modulate the electronic properties of the aromatic ring and influence binding interactions with target proteins. The N-isopropyl group can provide steric bulk and lipophilicity, which can be crucial for achieving potent and selective biological activity.

These application notes will detail a proposed synthetic route, purification protocols, and characterization methods for this novel precursor. Furthermore, we will explore its potential applications in a drug discovery workflow, focusing on its use in the synthesis of a library of potential kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide can be achieved through a straightforward, three-step sequence starting from the commercially available 2-bromo-1-ethoxybenzene. The proposed pathway is outlined below:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Final Product A 2-Bromo-1-ethoxybenzene B 4-Bromo-3-ethoxybenzene-1-sulfonyl chloride A->B C 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide B->C A_reagent Chlorosulfonic acid (ClSO3H) B_reagent Isopropylamine (C3H9N)

Caption: Proposed synthetic route for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-ethoxybenzene-1-sulfonyl chloride

  • Materials:

    • 2-Bromo-1-ethoxybenzene

    • Chlorosulfonic acid

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1-ethoxybenzene (1.0 eq) in anhydrous DCM (5 mL per mmol of substrate).

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-3-ethoxybenzene-1-sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

  • Materials:

    • 4-bromo-3-ethoxybenzene-1-sulfonyl chloride

    • Isopropylamine

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve the crude 4-bromo-3-ethoxybenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

    • Add anhydrous pyridine (1.5 eq) to the solution and cool to 0 °C.

    • Slowly add isopropylamine (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

  • Materials:

    • Crude 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

    • Silica gel (230-400 mesh)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Prepare a silica gel column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide as a solid.[3]

Characterization Data (Hypothetical)

The successful synthesis of the target compound should be confirmed by standard analytical techniques.[4][5][6]

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the sulfonamide N-H proton (a broad singlet).
¹³C NMR Peaks for all unique carbon atoms in the molecule, including the aromatic carbons, the ethoxy carbons, and the isopropyl carbons.
FT-IR Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric), and C-O stretch.
HRMS (ESI) Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the elemental composition.

Part 2: Applications in a Drug Discovery Workflow

The strategic placement of the bromine atom on the 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide scaffold makes it an ideal precursor for the generation of a diverse library of compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide variety of aryl and heteroaryl moieties at this position, enabling a systematic exploration of the structure-activity relationship (SAR).

Hypothetical Workflow: Development of Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The following workflow illustrates how our precursor could be utilized in a program aimed at discovering novel kinase inhibitors.

G A Precursor Synthesis (4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide) B Library Synthesis (Suzuki Coupling with diverse boronic acids) A->B Diversification C High-Throughput Screening (HTS) (Biochemical kinase assay) B->C Screening D Hit Identification (Compounds with significant kinase inhibition) C->D Data Analysis E Hit-to-Lead Optimization (SAR studies, potency and selectivity improvement) D->E Medicinal Chemistry F Lead Candidate Selection (In vitro and in vivo profiling) E->F Preclinical Development

Caption: Drug discovery workflow utilizing the precursor for kinase inhibitor development.

Protocol for Library Synthesis: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide with a variety of boronic acids.

  • Materials:

    • 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Procedure:

    • In a reaction vial, combine 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent mixture and degas the reaction mixture by bubbling with argon for 10 minutes.

    • Seal the vial and heat the reaction mixture to 90 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to afford the desired coupled product.

Part 3: Mechanistic Rationale and Further Applications

The sulfonamide nitrogen is nucleophilic and can be further functionalized. While the N-isopropyl group provides a degree of steric hindrance, it is still possible to perform N-alkylation or N-arylation under certain conditions, further expanding the chemical diversity that can be generated from this precursor.

G A Precursor (4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide) B Suzuki Coupling (Modification at C4-Br) A->B C N-Alkylation/Arylation (Modification at sulfonamide N) A->C D Diverse Chemical Library B->D C->D

Sources

Method

Application Note: NMR Spectroscopy Characterization of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Executive Summary This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) . By combining theoretical substituent effect analysis with rigorous experimental methodologies, this guide empowers researchers to confidently assign complex spectra, identify impurities, and validate structural integrity during drug development workflows.

Introduction & Mechanistic Context

Substituted benzenesulfonamides are critical pharmacophores in medicinal chemistry, frequently utilized as enzyme inhibitors and receptor antagonists . The structural elucidation of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide presents a unique analytical challenge due to the competing electronic effects of its substituents on the central benzene ring:

  • Sulfonamide (-SO₂NHR): A strongly electron-withdrawing group (EWG) that deshields ortho and para protons, shifting them downfield .

  • Ethoxy (-OCH₂CH₃): A strong electron-donating group (EDG) via oxygen lone-pair resonance, which significantly shields ortho and para positions, shifting them upfield.

  • Bromo (-Br): Exhibits a heavy-atom effect and inductive withdrawal, subtly deshielding adjacent protons while shielding the ipso-carbon.

Understanding this mechanistic push-pull system is essential for accurate spectral interpretation and avoiding misassignments.

Experimental Design & Causality

Solvent Selection

Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent of choice for this protocol.

  • Causality: Sulfonamide N-H protons are acidic and prone to rapid chemical exchange in non-polar solvents like CDCl₃, often resulting in broad, undetectable signals . DMSO-d6 acts as a strong hydrogen-bond acceptor, stabilizing the N-H proton, slowing its exchange rate, and resolving it as a distinct peak (often a doublet due to coupling with the adjacent isopropyl methine proton) .

Pulse Sequences

Standard 1D ¹H (16 scans) and ¹³C{¹H} (1024 scans) sequences are sufficient for primary characterization. However, 2D ¹H-¹³C HSQC is recommended if aliphatic signals (ethoxy vs. isopropyl) exhibit overlap.

Step-by-Step Protocol: A Self-Validating System

This protocol ensures high-fidelity data acquisition by embedding self-validation checkpoints throughout the workflow.

Phase 1: Sample Preparation
  • Weighing: Transfer 5–10 mg of high-purity 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex for 30 seconds.

    • Causality: Complete dissolution is critical. Undissolved particulate matter distorts magnetic field homogeneity, leading to poor resolution and broad lines .

  • Transfer: Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove micro-particulates.

Phase 2: Instrument Setup & Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d6.

  • Tuning & Matching: Tune the probe to the ¹H and ¹³C frequencies.

    • Self-Validation Checkpoint 1: Ensure the tuning dip is centered and reaches the baseline. A poor tune indicates high sample conductivity or incorrect solvent depth, which will severely degrade the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim).

    • Self-Validation Checkpoint 2: Acquire a 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO peak (δ 2.50 ppm). It must be < 1.0 Hz. If broader, re-shim manually.

  • Acquisition: Acquire the standard ¹H spectrum and ¹³C{¹H} spectrum.

Phase 3: D₂O Exchange for N-H Validation

To definitively assign the sulfonamide N-H proton, a D₂O exchange experiment is mandatory .

NMR_Workflow Start Sample Preparation Dissolve 5-10 mg in DMSO-d6 Acquire1 Acquire 1H NMR (Baseline Spectrum) Start->Acquire1 Analyze Identify NH Signal (Broad d, ~7.55 ppm) Acquire1->Analyze D2O Add 1-2 drops D2O Shake vigorously Analyze->D2O Acquire2 Acquire 2nd 1H NMR (Exchange Spectrum) D2O->Acquire2 Validate Confirm NH Disappearance (Self-Validation Complete) Acquire2->Validate

Step-by-step experimental workflow for the D2O exchange self-validation protocol.

Data Presentation & Interpretation

The chemical shifts are governed by the additive electronic effects of the substituents. The tables below summarize the expected spectral data based on empirical substituent constants.

Logical_Assignment Arom Aromatic Protons (7.3 - 7.7 ppm) H5 H-5 (~7.67 ppm) Deshielded by Br Arom->H5 Ortho to Br H2 H-2 (~7.42 ppm) Shielded by OEt Arom->H2 Ortho to OEt H6 H-6 (~7.35 ppm) Shielded by OEt Arom->H6 Para to OEt

Logical assignment of aromatic protons based on substituent electronic effects.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionExpected Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
H-5 7.67d8.11HAromatic CH; Most downfield due to ortho-Br deshielding.
N-H 7.55d (or br s)7.51HSulfonamide NH; Confirmed via D₂O exchange disappearance.
H-2 7.42d1.81HAromatic CH; Isolated proton between SO₂ and OEt.
H-6 7.35dd8.1, 1.81HAromatic CH; Shielded by para-OEt resonance donation.
O-CH₂ 4.15q7.02HEthoxy methylene; Strongly deshielded by adjacent oxygen.
N-CH 3.30m (septet)6.51HIsopropyl methine; Attached to sulfonamide nitrogen.
O-CH₃ 1.35t7.03HEthoxy methyl.
N-CH₃ 1.00d6.56HIsopropyl methyls (magnetically equivalent).
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionExpected Shift (δ, ppm)TypeAssignment / Causality
C-3 164.0CC-OEt; Strongly deshielded by electronegative oxygen (ipso effect).
C-1 144.0CC-SO₂; Deshielded by the electron-withdrawing sulfonyl group.
C-5 133.5CHAromatic CH; Ortho to bromine.
C-4 119.0CC-Br; Upfield shift due to the heavy atom effect of bromine.
C-6 117.0CHAromatic CH; Para to ethoxy group.
C-2 112.5CHAromatic CH; Strongly shielded by ortho-OEt resonance.
O-CH₂ 65.2CH₂Ethoxy methylene.
N-CH 45.8CHIsopropyl methine.
N-CH₃ 22.5CH₃Isopropyl methyls.
O-CH₃ 14.5CH₃Ethoxy methyl.

Troubleshooting

  • Missing N-H Signal: If the N-H signal is absent before D₂O exchange, the sample may contain trace water or acidic impurities catalyzing rapid exchange. Solution: Dry the sample under high vacuum for 12 hours and use fresh, ampouled DMSO-d6 .

  • Peak Overlap in Aliphatic Region: If the aliphatic signals of the ethoxy and isopropyl groups overlap (e.g., due to concentration effects), acquire a 2D ¹H-¹³C HSQC spectrum. The distinct carbon shifts (Ethoxy CH₂ at ~65 ppm vs. Isopropyl CH at ~45 ppm) will unambiguously resolve the attached protons.

References

  • MDPI. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors." MDPI. URL: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Strategic Rationale & Substrate Analysis The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor in carbonic anhydrase inhibitors, antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Substrate Analysis

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hydrogen-bond donor/acceptor in carbonic anhydrase inhibitors, antivirals, and anti-inflammatory agents. Late-stage diversification of sulfonamide-bearing building blocks via palladium-catalyzed C–C bond formation is a cornerstone of modern drug development.

This application note provides an in-depth, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4).

Coupling this specific substrate presents two distinct mechanistic challenges that dictate the experimental design:

  • Steric Hindrance: The ethoxy group at the C3 position is ortho to the reactive C-Br bond at C4. This creates a significant steric shield, impeding the initial oxidative addition of the palladium catalyst.

  • Electronic Deactivation via Deprotonation: The N-isopropylsulfonamide group at C1 is mildly acidic (pKa ~10). Under the basic conditions required to activate the boronic acid, the sulfonamide N-H is deprotonated. The resulting anionic species is highly electron-rich, which reduces the electrophilicity of the aryl bromide, further slowing oxidative addition and potentially sequestering the active catalyst[1].

To overcome these barriers, this protocol leverages XPhos Pd G2 , a second-generation Buchwald precatalyst. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates oxidative addition into sterically hindered C-Br bonds, while the G2 precatalyst architecture ensures rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions[2].

CatalyticCycle PdPre XPhos Pd G2 Precatalyst Pd0 Active Pd(0)-XPhos PdPre->Pd0 Base / Heat OxAdd Oxidative Addition [Pd(II)(Ar)(Br)(XPhos)] Pd0->OxAdd + Aryl Bromide TransMet Transmetalation [Pd(II)(Ar)(Ar')(XPhos)] OxAdd->TransMet + Ar'-B(OH)2 / Base TransMet->Pd0 Reductive Elimination Product Cross-Coupled Sulfonamide TransMet->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling using XPhos Pd G2 precatalyst.

Reaction Optimization & Causality

Standard Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, 2.0 equiv base) often fail or stall at low conversion for this substrate. The optimization data below illustrates the causality behind the selected parameters.

Crucially, the base stoichiometry must be adjusted. Because the sulfonamide proton consumes one equivalent of base, a minimum of 3.0 to 5.0 equivalents of K₂CO₃ is required to ensure sufficient basicity remains for the transmetalation step[1]. The solvent system of t-BuOH/H₂O (1:1) provides optimal solubility for both the organic substrate and the inorganic base[3].

Table 1: Optimization of Reaction Parameters
EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Causality / Observation
1Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O90< 20%Ligand lacks steric bulk; oxidative addition stalls.
2XPhos Pd G2 (4%)K₂CO₃ (2.0)t-BuOH/H₂O8545%Active catalyst formed, but base depleted by sulfonamide NH.
3XPhos Pd G2 (4%)K₂CO₃ (5.0)t-BuOH/H₂O85> 95% Optimal. Excess base drives transmetalation[1].
4SPhos Pd G2 (4%)K₂CO₃ (5.0)t-BuOH/H₂O8580%SPhos is less effective than XPhos for this specific steric profile.

Note: Conversion determined by LC-MS analysis of the crude reaction mixture after 18 hours.

Experimental Workflow & Methodology

ExperimentalWorkflow S1 1. Reagent Assembly ArBr, Ar'B(OH)2, K2CO3 S2 2. Catalyst Addition XPhos Pd G2 (4 mol%) S1->S2 S3 3. Solvent & Degassing t-BuOH/H2O (1:1), N2 Sparge S2->S3 S4 4. Reaction Execution Heat to 85 °C for 18 h S3->S4 S5 5. Workup EtOAc Extraction & Brine Wash S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Step-by-Step Protocol

Materials Required:

  • 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (1.0 equiv, 1.0 mmol, 322.22 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (4 mol%, 0.04 mmol, 31.5 mg)

  • Potassium Carbonate (K₂CO₃) (5.0 equiv, 5.0 mmol, 691.0 mg)

  • t-BuOH and Deionized H₂O (Degassed, 1:1 ratio, 10 mL total volume)

Step 1: Reagent Assembly & Deoxygenation

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₂CO₃.

  • Add the XPhos Pd G2 precatalyst.

  • Add 10 mL of the t-BuOH/H₂O (1:1) solvent mixture.

  • Self-Validating Step: Sparge the heterogeneous mixture with dry N₂ gas for exactly 15 minutes. Validation: The solution should remain a pale suspension. If it immediately turns black, oxygen has prematurely decomposed the precatalyst into inactive palladium black.

Step 2: Reaction Execution

  • Seal the Schlenk tube under a positive pressure of N₂.

  • Transfer the vessel to a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 18 hours.

  • Self-Validating Step: As the reaction reaches 85 °C, observe the color transition. Validation: A shift from pale yellow to a deep, homogenous red/brown indicates the successful deprotonation of the G2 ligand and generation of the active Pd(0) species[2].

Step 3: Workup & Isolation

  • Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl to neutralize the excess base.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Step: Monitor the crude mixture via TLC (Hexanes/EtOAc). Validation: The cross-coupled biaryl sulfonamide will typically exhibit a lower Rf​ value than the starting aryl bromide due to increased polarity and molecular weight.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc) to isolate the pure biaryl sulfonamide.

Troubleshooting Guide

  • Issue: Protodeboronation of the Boronic Acid

    • Symptom: High recovery of starting aryl bromide, but complete consumption of boronic acid (observed via LC-MS or TLC).

    • Causality: The boronic acid is degrading under basic aqueous conditions faster than transmetalation can occur.

    • Solution: Implement a slow-addition protocol for the boronic acid using a syringe pump, or increase the boronic acid loading to 2.0–2.5 equivalents.

  • Issue: Incomplete Conversion / Stalled Reaction

    • Symptom: Reaction stalls at ~50% conversion despite active catalyst presence.

    • Causality: The sulfonamide N-H proton has consumed the base, dropping the pH below the threshold required to form the reactive boronate species.

    • Solution: Verify that a full 5.0 equivalents of K₂CO₃ were added. If using a highly electron-deficient boronic acid, switch to a stronger base such as Cs₂CO₃[3].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters, 15(10), 2534-2537. URL:[Link]

Sources

Method

Application Note: Phenotypic and Target-Based Cell Culture Assays for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Mechanistic Rationale & Compound Profiling The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia and extracellular acidosis. To survive these hostile conditions, cancer cells stabilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Compound Profiling

The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia and extracellular acidosis. To survive these hostile conditions, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates specific metalloenzymes, notably Carbonic Anhydrase IX (CA IX) and XII (CA XII)[1]. These membrane-bound enzymes catalyze the reversible hydration of carbon dioxide into bicarbonate and protons, maintaining intracellular pH neutrality while actively acidifying the extracellular space[1]. This pH gradient promotes tumor survival, local invasion, and resistance to standard chemotherapies[2].

Primary benzenesulfonamides are classic, potent inhibitors of carbonic anhydrases[3]. However, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide introduces a unique structural paradigm. While the 4-bromo and 3-ethoxy substitutions are designed to exploit halogen bonding and hydrophobic interactions within the CA IX active site cleft, the N-propan-2-yl (N-isopropyl) substitution on the sulfonamide nitrogen significantly increases the molecule's lipophilicity.

Causality in Assay Design: Because N-alkylated sulfonamides typically exhibit lower direct zinc-binding affinity in cell-free enzymatic assays compared to primary sulfonamides, evaluating this compound requires highly contextualized cell culture models. The increased lipophilicity enhances membrane permeability, suggesting the compound may act as an intracellular prodrug (requiring enzymatic dealkylation) or exert its effects via alternative intracellular targets. To rigorously evaluate this, we must deploy a self-validating dual-environment assay .

Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / XII Upregulation HIF1A->CAIX pH_reg Extracellular Acidification CAIX->pH_reg Survival Tumor Cell Survival pH_reg->Survival Inhibitor 4-bromo-3-ethoxy-N-propan-2-yl benzenesulfonamide Inhibitor->CAIX

Mechanistic pathway of hypoxia-induced CA IX upregulation and targeted inhibition.

Experimental Workflow & Self-Validating Controls

To ensure absolute trustworthiness of the data, the following protocol relies on an internal negative control system. CA IX is virtually absent in most healthy tissues and normoxic cell cultures, but is highly expressed under hypoxic conditions[1].

By splitting treated cells into parallel Normoxic (21% O₂) and Hypoxic (1% O₂) environments, the assay becomes self-validating:

  • Target-Specific Action: The compound exhibits a significantly lower IC₅₀ (higher toxicity) in the hypoxic arm.

  • Off-Target Cytotoxicity: The compound exhibits equivalent IC₅₀ values across both arms, indicating general toxicity independent of HIF-1α/CA IX pathways.

Workflow Seed Seed Cells Incubate Overnight Incubation Seed->Incubate Treat Compound Treatment Incubate->Treat Split Environmental Split Treat->Split Norm Normoxia (21% O2) Split->Norm Hyp Hypoxia (1% O2) Split->Hyp Assay Endpoint Assays Norm->Assay Hyp->Assay

Experimental workflow for evaluating inhibitors under normoxic and hypoxic conditions.

Detailed Methodologies

Protocol 3.1: Reagent Preparation

Causality Check: Due to the bulky hydrophobic groups (bromo, ethoxy, isopropyl), 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide has low aqueous solubility. Master stocks must be prepared in pure DMSO to prevent micro-precipitation, which would artificially lower the effective concentration and skew dose-response curves.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes at room temperature.

  • Working Solutions: Perform a 10-point 1:3 serial dilution in 100% DMSO.

  • Media Spiking: Transfer the DMSO dilutions into cell culture media at a 1:1000 ratio.

    • Critical Rule: The final DMSO concentration on the cells must not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated membrane permeabilization, confounding viability readouts.

Protocol 3.2: Cell Seeding and Environmental Split

Causality Check: We utilize HT-29 (colorectal adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. Both have robust, well-documented HIF-1α responses and tolerate 1% O₂ without undergoing immediate spontaneous apoptosis[1].

  • Seeding: Harvest HT-29 or MDA-MB-231 cells at 70-80% confluence. Seed at a density of 5,000 cells/well in two separate 96-well flat-bottom microplates (one for normoxia, one for hypoxia).

  • Attachment: Incubate both plates overnight at 37°C, 21% O₂, and 5% CO₂ to allow for adherence and recovery from trypsinization stress.

  • Treatment: Aspirate the seeding media and replace with 100 µL of the compound-spiked media (from Protocol 3.1). Include Acetazolamide (a primary sulfonamide) as a positive control, and 0.1% DMSO as the vehicle control.

  • Environmental Split:

    • Plate A (Normoxia): Return to standard incubator (21% O₂, 5% CO₂).

    • Plate B (Hypoxia): Transfer to a specialized hypoxia chamber flushed with 1% O₂, 5% CO₂, and 94% N₂.

  • Incubation Time: Incubate for exactly 72 hours. Why 72 hours? HIF-1α stabilization occurs rapidly, but the translation, membrane insertion of CA IX, and subsequent pH-driven phenotypic shifts require prolonged exposure to manifest as measurable viability differences.

Protocol 3.3: Extracellular Acidification (pHe) Measurement

Causality Check: Standard culture media (e.g., DMEM) contains 44 mM NaHCO₃, which creates a massive buffering capacity that masks subtle proton efflux. To measure CA IX activity accurately, we must switch to a low-buffer system.

  • At 68 hours post-treatment, carefully wash the cells twice with unbuffered, serum-free assay medium (e.g., modified RPMI without NaHCO₃, adjusted to pH 7.4).

  • Add 100 µL of the unbuffered medium containing the compound at the respective concentrations.

  • Add a cell-impermeable pH-sensitive fluorescent dye (e.g., BCECF-dextran) to the extracellular media.

  • Incubate for the remaining 4 hours under their respective atmospheric conditions.

  • Measure fluorescence (Ex 490 nm / Em 535 nm) using a microplate reader. Calculate the ΔpH relative to the vehicle control.

Protocol 3.4: ATP-Based Cell Viability Assay
  • After the 72-hour incubation, remove plates from incubators and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® (or equivalent ATP-dependent luminescent reagent) to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate relative viability by normalizing to the 0.1% DMSO vehicle control.

Quantitative Data Presentation

The following table outlines the expected validation metrics for a successful assay run, demonstrating the self-validating nature of the environmental split.

CompoundCell LineConditionIC₅₀ Viability (µM)pHe Shift (ΔpH vs Vehicle)Interpretation
Acetazolamide (Control)HT-29Normoxia (21% O₂)> 100 µM-0.05No target present; no effect.
Acetazolamide (Control)HT-29Hypoxia (1% O₂)12.5 µM+0.40 (Alkalinized)Validates CA IX inhibition.
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide HT-29Normoxia (21% O₂)> 50 µM-0.02Low off-target toxicity.
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide HT-29Hypoxia (1% O₂)EmpiricalEmpiricalHypoxia-selective toxicity confirms target engagement.
Vehicle (0.1% DMSO)HT-29Hypoxia (1% O₂)N/A-0.45 (Acidified)Validates hypoxia-induced acidification.

Note: If the test compound exhibits an IC₅₀ of < 5 µM in BOTH normoxia and hypoxia, the N-propan-2-yl substitution has likely shifted the molecule toward a non-CA-mediated cytotoxic mechanism.

References

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Source: Frontiers in Physiology (2014). URL:[Link]

  • Interfering with pH regulation in tumours as a therapeutic strategy. Source: Nature Reviews Drug Discovery (2011). URL:[Link]

  • Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Source: Nature Reviews Drug Discovery (2008). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and data-driven insights to help you optimize your reaction yield and purity.

The synthesis of this target molecule is typically achieved in two key stages:

  • Chlorosulfonation: Formation of the key intermediate, 4-bromo-3-ethoxybenzenesulfonyl chloride, from 2-bromo-1-ethoxybenzene.

  • Sulfonamide Formation: Coupling of the sulfonyl chloride intermediate with isopropylamine.

This guide is structured to address potential issues in each of these stages, followed by purification strategies.

Part 1: Troubleshooting the Synthesis of 4-bromo-3-ethoxybenzenesulfonyl chloride

The formation of the sulfonyl chloride intermediate is a critical step that often dictates the overall yield and purity of the final product. The primary method involves the electrophilic aromatic substitution of 2-bromo-1-ethoxybenzene using chlorosulfonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My chlorosulfonation reaction is resulting in a dark, tar-like mixture with very low yield of the desired sulfonyl chloride. What's going wrong?

Answer: This is a common issue often indicative of decomposition or uncontrolled side reactions. The primary causes are typically related to temperature control and reagent quality.

  • Causality—Exothermic Reaction: The reaction of chlorosulfonic acid with aromatic compounds is highly exothermic. An uncontrolled temperature rise can lead to polysubstitution, charring, and degradation of the starting material.[1]

  • Expert Insight: It is crucial to maintain a low reaction temperature, typically between -10 °C and 5 °C, throughout the addition of the aromatic starting material to the chlorosulfonic acid. This ensures the selective formation of the desired monosulfonylated product.

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start Start: 2-bromo-1-ethoxybenzene + Chlorosulfonic Acid add_slowly Slow Dropwise Addition start->add_slowly Reactants temp_check Maintain Temp -10°C to 5°C? quench Quench on Ice Water temp_check->quench Yes high_temp High Temp (> 10°C) temp_check->high_temp No add_slowly->temp_check extract Extract with Organic Solvent (e.g., DCM) quench->extract Precipitate forms dry_concentrate Dry & Concentrate extract->dry_concentrate product Product: 4-bromo-3-ethoxy benzenesulfonyl chloride dry_concentrate->product decomposition Decomposition & Side Reactions high_temp->decomposition

Caption: Workflow for 4-bromo-3-ethoxybenzenesulfonyl chloride synthesis.

Question 2: The reaction seems to have worked, but my isolated product is an oil that won't solidify, and my overall yield is poor. What happened?

Answer: This strongly suggests the presence of water in your reaction or during the work-up, leading to hydrolysis of the product.

  • Causality—Moisture Sensitivity: Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[2][3] Any moisture present will hydrolyze the desired sulfonyl chloride to the corresponding sulfonic acid.[2] Sulfonic acids are often syrupy, non-crystalline solids and are difficult to separate from the desired product, reducing the isolated yield.[4]

  • Expert Insight: All glassware must be rigorously oven-dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The work-up procedure, which involves quenching with ice water, must be performed quickly, and the product should be immediately extracted into a dry, water-immiscible organic solvent.

Troubleshooting Summary: Chlorosulfonation Stage
Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Yield Hydrolysis of sulfonyl chloride.Use oven-dried glassware and perform the reaction under an inert atmosphere.[2]Sulfonyl chlorides are highly moisture-sensitive and readily convert to sulfonic acids in the presence of water.[5]
Dark/Tarry Mixture Reaction temperature too high.Maintain temperature at -10 to 5 °C during addition. Use a cryo-cool or ice-salt bath.Prevents thermal decomposition and unwanted side reactions like polysubstitution.[1]
Product is an Oil/Gummy Contamination with sulfonic acid.Ensure a rapid and efficient aqueous work-up. Wash the organic extract with brine to remove residual water.The sulfonic acid byproduct is highly polar and can prevent crystallization of the desired sulfonyl chloride.[4]
Multiple Products on TLC/LC-MS Isomer formation or polysubstitution.Ensure slow, controlled addition of the starting material to an excess of chlorosulfonic acid.The ethoxy group is ortho-, para-directing. Slow addition into excess reagent favors monosubstitution at the sterically accessible para position.
Experimental Protocol: 4-bromo-3-ethoxybenzenesulfonyl chloride
  • Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with chlorosulfonic acid (3.0 eq.). Cool the flask to -10 °C using an acetone/dry ice bath.

  • Addition: Add 2-bromo-1-ethoxybenzene (1.0 eq.) to the dropping funnel. Add the substrate dropwise to the stirred chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (if a stable derivative can be made for spotting) or by quenching a small aliquot and analyzing via LC-MS.

  • Work-up: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white precipitate should form.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purity Check: The product should be a white to off-white solid. Use immediately in the next step as sulfonyl chlorides can degrade upon storage.[5]

Part 2: Troubleshooting the Synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by isopropylamine. While generally a robust reaction, several factors can lead to suboptimal yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My sulfonamide formation reaction is very slow or incomplete, and I'm left with a lot of unreacted sulfonyl chloride. Why?

Answer: An incomplete reaction is typically due to insufficient activation of the nucleophile (the amine) or deactivation of the electrophile (the sulfonyl chloride).

  • Causality—Acid Scavenging: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[2] This HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.

  • Expert Insight: A base is essential to neutralize the generated HCl.[2] Typically, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is used in slight excess (1.1-1.5 equivalents).[2][6] Alternatively, using two equivalents of the reactant amine (isopropylamine) can work, where one equivalent acts as the nucleophile and the second as the acid scavenger.

dot

start Start: Sulfonyl Chloride + Isopropylamine + Base (e.g., TEA) add_slowly Slowly add Sulfonyl Chloride to Amine/Base solution start->add_slowly Reactants in Anhydrous Solvent temp_check Maintain Temp 0°C during addition? warm_rt Warm to RT & Stir (2-12h) temp_check->warm_rt Yes no_base Insufficient Base temp_check->no_base No (or other issue) add_slowly->temp_check workup Aqueous Work-up (Acid/Base Wash) warm_rt->workup Monitor by TLC purify Purify: Recrystallization or Chromatography workup->purify product Product: Target Sulfonamide purify->product incomplete_rxn Incomplete Reaction: Amine Protonation no_base->incomplete_rxn

Caption: General workflow for sulfonamide synthesis.

Question 2: After the aqueous work-up, my yield is significantly lower than expected based on TLC analysis of the crude reaction mixture. Where did my product go?

Answer: Product loss during work-up is a frequent problem. The two most likely culprits are hydrolysis of unreacted starting material or partitioning of the product into the aqueous layers.

  • Causality—Hydrolysis & Extraction: During the work-up, any remaining sulfonyl chloride will be hydrolyzed to sulfonic acid. While the target sulfonamide is generally not water-soluble, its polarity can lead to some partitioning into the aqueous phase, especially if emulsions form.

  • Expert Insight: Ensure the reaction goes to completion before quenching to minimize the amount of sulfonyl chloride starting material. During extraction, if your product is highly polar, it may have partitioned into the aqueous layer.[5] It is good practice to back-extract the aqueous layers with your organic solvent to recover any dissolved product.[7] Using a brine wash as the final step helps to break emulsions and remove dissolved water from the organic layer.

Troubleshooting Summary: Sulfonamide Formation Stage
Problem Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Insufficient base.Use at least 2 eq. of isopropylamine or 1 eq. of isopropylamine with 1.2 eq. of TEA/pyridine.[2]A base is required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine.[2]
Low Yield after Work-up Hydrolysis of sulfonyl chloride.Ensure anhydrous conditions (dry solvent, inert atmosphere) to prevent hydrolysis before the amine is added.[2]Sulfonyl chlorides react readily with water, reducing the amount of electrophile available for the desired reaction.[3]
Product Loss During Extraction Product partitioning into the aqueous layer.Back-extract all aqueous wash layers with the organic solvent.[7]Maximizes recovery of products that may have some water solubility.
Difficult Purification Unreacted starting materials remain.Use a slight excess of the amine (1.1-1.2 eq.) to ensure the complete consumption of the more valuable sulfonyl chloride.Driving the reaction to completion simplifies purification by eliminating one of the starting materials.[7]
Experimental Protocol: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (1.2 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the crude 4-bromo-3-ethoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Work-up: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2][6]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the pure sulfonamide.[7][8]

Part 3: Data Summary & Key Parameter Optimization

Optimizing yield requires careful control over several variables. The following table summarizes the impact of key parameters on the overall synthesis.

Parameter Stage Recommendation Impact on Yield & Purity
Temperature Chlorosulfonation-10 to 5 °C High Impact: Prevents decomposition and side reactions, increasing both yield and purity.[1]
Temperature Sulfonamide Formation0 °C to RT Moderate Impact: Controls initial exotherm. Higher temperatures can drive sluggish reactions to completion but may increase side products.[9]
Solvent Purity BothAnhydrous High Impact: Prevents hydrolysis of the sulfonyl chloride intermediate, which is a primary cause of yield loss.[2]
Base Stoichiometry Sulfonamide Formation1.2 - 2.0 eq. High Impact: Essential for neutralizing HCl. Insufficient base will halt the reaction and drastically lower the yield.[2]
Reaction Time BothMonitor by TLC/LC-MS Moderate Impact: Insufficient time leads to incomplete conversion. Excessive time can lead to byproduct formation.

References

  • BenchChem Technical Support Team. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • Kumar, A., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Journal of Chemical Sciences.
  • BenchChem Technical Support Team. (2025).
  • RSC Publishing. (2025).
  • BenchChem Technical Support Team. (2025).
  • Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. [Link]

  • BenchChem Technical Support Team. (2025).
  • Organic Letters. (2019). A Strategy for the Synthesis of Sulfonamides on DNA.
  • Google Patents. (1966).
  • The Royal Society of Chemistry.
  • PMC.
  • Nacsa, E. D., & Lambert, T. H.
  • Wikipedia. Sulfonyl halide.
  • Google Patents. (2014). Preparation method of substituted benzene sulfonyl chloride.
  • Organic Syntheses. Benzenesulfonyl chloride.
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • BenchChem Technical Support Team. (2025). How to increase the purity of synthesized N-Propyl-p-toluenesulfonamide. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Welcome to the technical support center for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues and advance your research.

Introduction: Understanding the Solubility Challenge

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide possesses structural features that inherently limit its solubility in aqueous media. The presence of a substituted aromatic ring with bromo and ethoxy groups contributes to its lipophilicity (hydrophobicity). While the sulfonamide group offers some potential for ionization, the overall molecule is expected to be poorly soluble, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, with either high or low permeability, respectively).[1][2]

The primary obstacle to dissolution is the energy required to break the crystal lattice of the solid compound and create a cavity for it in the highly ordered hydrogen-bonding network of water. Our troubleshooting guide will focus on systematic strategies to overcome these energy barriers.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, not dissolving in my aqueous buffer?

A1: The molecular structure of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide contains a significant hydrophobic surface area due to the brominated and ethoxylated benzene ring. This makes it difficult for the polar water molecules to surround and solvate the compound. Furthermore, sulfonamides are typically crystalline solids, meaning substantial energy is required to break apart the crystal lattice before dissolution can occur.[3]

Q2: I've tried adjusting the pH, but the solubility hasn't improved significantly. What's going on?

A2: Sulfonamides are weak acids, and their solubility is pH-dependent.[4][5] The sulfonamide proton can be removed at higher pH values, forming a more soluble anionic salt. However, the pKa of the sulfonamide hydrogen is crucial. If the pKa is very high (e.g., >9-10), you will need to reach a correspondingly high pH to achieve significant ionization and, therefore, a meaningful increase in solubility. It's also possible that at very high pH values, the compound may be chemically unstable. It is critical to first estimate or determine the pKa of your compound to guide your pH adjustment strategy.[6][7]

Q3: Can I just grind the material into a finer powder to improve its solubility?

A3: Grinding, or micronization, reduces the particle size and increases the surface area available for dissolution.[8][9] According to the Noyes-Whitney equation, this will increase the rate of dissolution. However, micronization does not change the equilibrium solubility of the compound.[8] While your compound may dissolve faster, it will not dissolve to a higher concentration. For compounds with very low intrinsic solubility, this may not be sufficient to reach your target concentration.

Q4: Are there any "quick-fix" solvents I can add to my aqueous buffer to get my compound into solution for a preliminary in-vitro assay?

A4: For initial screening, the use of co-solvents can be a rapid and effective method.[9][10] Water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol can be added to your aqueous buffer to reduce the overall polarity of the solvent system, making it more favorable for your hydrophobic compound to dissolve.[11][12] However, be mindful that these co-solvents can impact biological assays, so their concentration should be kept to a minimum and appropriate vehicle controls must be included in your experiments.

Troubleshooting Workflow: A Step-by-Step Guide to Enhancing Solubility

This workflow provides a systematic approach to addressing the poor aqueous solubility of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide.

Diagram: Solubility Enhancement Workflow

Solubility Enhancement Workflow start Start: Poor Aqueous Solubility char Step 1: Basic Characterization - Determine Thermodynamic Solubility - Estimate/Measure pKa start->char ph_adjust Step 2: pH Adjustment - Prepare buffers above pKa - Assess solubility and stability char->ph_adjust Proceed to simple methods cosolvent Step 3: Co-solvent Screening - Test DMSO, Ethanol, PEG 400, Propylene Glycol - Create ternary phase diagrams if needed ph_adjust->cosolvent If insufficient end End: Target Concentration Achieved ph_adjust->end If sufficient surfactant Step 4: Surfactant Addition - Screen non-ionic (e.g., Tween® 80) and ionic (e.g., SDS) surfactants - Work above the Critical Micelle Concentration (CMC) cosolvent->surfactant If insufficient or for different formulation needs cosolvent->end If sufficient cyclodextrin Step 5: Complexation with Cyclodextrins - Test HP-β-CD and SBE-β-CD - Perform phase solubility studies surfactant->cyclodextrin If insufficient or for specific applications surfactant->end If sufficient solid_disp Step 6: Advanced Formulation (Solid Dispersions) - Use polymers like PVP or HPMC - Prepare by solvent evaporation or melt extrusion cyclodextrin->solid_disp For solid dosage forms or significant enhancement cyclodextrin->end If sufficient solid_disp->end Successful Formulation

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Step 1: Basic Characterization - Know Your Compound

Before attempting to enhance solubility, it is crucial to quantify the baseline thermodynamic solubility and understand the compound's ionization behavior.

Protocol: Equilibrium (Shake-Flask) Solubility Determination [13]
  • Add an excess amount of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide to a known volume of your aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • This concentration represents the equilibrium solubility of your compound under the tested conditions.

Step 2: pH Adjustment - Leveraging Ionization

For a weakly acidic sulfonamide, increasing the pH of the medium above its pKa will convert the neutral form to its more soluble anionic (salt) form.[4][15]

Protocol: pH-Solubility Profile
  • Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 10).

  • Perform the shake-flask solubility determination as described in Step 1 for each buffer.

  • Plot the measured solubility against the pH.

  • The resulting profile will show the pH range where solubility is most significantly increased. This can also provide an estimate of the compound's pKa.

Causality: The sulfonamide group (-SO₂NH-) can deprotonate to form an anion (-SO₂N⁻-). This ionized form has much stronger ion-dipole interactions with water compared to the less polar neutral form, leading to a significant increase in aqueous solubility.[5]

Step 3: Co-solvent Systems - Modifying the Solvent

Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to create a cavity for the hydrophobic solute.[9][12]

Protocol: Co-solvent Screening
  • Prepare stock solutions of your compound in 100% water-miscible organic solvents such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[11]

  • Create a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the shake-flask method.

  • Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the concentration required to achieve your target solubility.

Data Presentation: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None (Buffer)00.51
Ethanol101530
Ethanol2050100
Propylene Glycol102550
Propylene Glycol2080160
PEG 400104080
PEG 40020150300

Note: Data are illustrative.

Step 4: Surfactant-Mediated Solubilization - Micellar Entrapment

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing their concentration in the bulk solution.[16][17][18]

Protocol: Surfactant Screening
  • Select a range of pharmaceutically acceptable surfactants, such as Tween® 80 (polysorbate 80, non-ionic) and sodium dodecyl sulfate (SDS, anionic).[19]

  • Prepare a series of solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.

  • Determine the solubility of your compound in each surfactant solution using the shake-flask method.

  • Compare the results to identify the most effective surfactant system.

Causality: The hydrophobic portion of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide partitions into the non-polar core of the micelle, while the more polar sulfonamide group may orient towards the hydrophilic shell. This encapsulation shields the hydrophobic drug from the aqueous environment, leading to a significant increase in apparent solubility.[20][21]

Step 5: Cyclodextrin Complexation - Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing their solubility and stability.[22][23][24]

Protocol: Phase Solubility Study with Cyclodextrins
  • Select suitable cyclodextrins, with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) being common choices for parenteral and oral formulations, respectively.[24]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

  • Add an excess of your compound to each solution and perform the shake-flask solubility determination.

  • Plot the solubility of your compound as a function of the cyclodextrin concentration. The slope of this line can be used to determine the binding constant and stoichiometry of the complex.

Diagram: Mechanism of Cyclodextrin Encapsulation

Cyclodextrin Encapsulation cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) water Aqueous Medium p1->complex +

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Step 6: Amorphous Solid Dispersions - Breaking the Crystal Lattice

For solid dosage form development, creating an amorphous solid dispersion is a powerful technique.[10] In this approach, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[1] The amorphous state has higher free energy and lacks the crystal lattice barrier, leading to dramatically improved dissolution rates and apparent solubility.[10]

Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)
  • Select a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[10]

  • Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., ethanol or methanol).

  • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.

  • Further dry the film under vacuum to remove all residual solvent.

  • The resulting solid can be scraped and milled to produce a powder. This powder can then be tested for its dissolution properties.

Trustworthiness: The success of a solid dispersion relies on preventing the amorphous drug from recrystallizing over time. The choice of polymer and the drug-to-polymer ratio are critical for ensuring the physical stability of the formulation. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) should be used to confirm the amorphous nature of the drug in the dispersion.[25]

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Journal of Drug Delivery and Therapeutics. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • National Institutes of Health. (n.d.). Cyclodextrins in delivery systems: Applications - PMC. [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. [Link]

  • PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (n.d.). (PDF)
  • ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link]

  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • RSC Publishing. (2023). A recent overview of surfactant–drug interactions and their importance.
  • National Institutes of Health. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • Pharmacology. (n.d.). pH Dependency in Uptake of Sulfonamides by Bacteria.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • The BMJ. (2026). SOLUBILITY OF SULPHONAMIDES.
  • Google Patents. (n.d.).
  • Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

  • PubMed. (n.d.). The Effect of pH on the Solubility of Sulphonamides. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
  • Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION. (2021). Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION.
  • ACS Publications. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

  • Appchem. (n.d.). 4-bromo-3-ethoxy-N,N-dimethylbenzenesulfonamide. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Who we serve. (2024).
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines - PMC. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-ethoxybenzene-1-sulfonamide. [Link]

Sources

Troubleshooting

preventing degradation of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide .

To maintain scientific integrity in your drug development workflows, you must understand the causality behind this molecule's degradation. This compound contains three critical functional groups: an aryl bromide, an ethoxy ether, and a secondary sulfonamide. While the ether is relatively robust, the aryl bromide and sulfonamide moieties demand strict environmental controls to prevent catastrophic loss of potency.

Section 1: Mechanistic Causality of Degradation

1. Photolytic Debromination (Aryl Bromide Vulnerability) Aryl halides, particularly aryl bromides, are highly susceptible to photodegradation upon exposure to UV or intense visible light. The absorption of photons provides the activation energy required for the homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical and a bromine radical[1]. In solution, these radicals rapidly abstract hydrogen from surrounding solvent molecules or dimerize, leading to irreversible API degradation and the appearance of yellow/brown discoloration (indicative of free bromine or complex polymeric species).

2. Sulfonamide Hydrolysis (Moisture & pH Sensitivity) While sulfonamides exhibit excellent hydrolytic stability at a neutral pH, they become highly labile under extreme acidic (pH < 4) or alkaline (pH > 9) conditions, especially when coupled with thermal stress[2]. The intrusion of atmospheric moisture initiates S-N bond cleavage, yielding 4-bromo-3-ethoxybenzenesulfonic acid and isopropylamine. Moisture control is therefore the most critical parameter during long-term storage.

DegradationPathways cluster_photo Photodegradation Pathway cluster_hydro Hydrolytic Pathway API 4-bromo-3-ethoxy-N-propan-2-yl benzenesulfonamide Light UV/Vis Light Exposure API->Light Moisture Moisture + Heat (Extreme pH) API->Moisture Homolysis C-Br Bond Homolysis Light->Homolysis ArylRadical Aryl Radical + Br• (Discoloration) Homolysis->ArylRadical Hydrolysis S-N Bond Cleavage Moisture->Hydrolysis Degradants Sulfonic Acid + Isopropylamine Hydrolysis->Degradants

Mechanistic degradation pathways via photolysis and hydrolysis.

Section 2: Quantitative Stability Profiles

To establish a trustworthy baseline, stability testing must align with ICH Q1A(R2) guidelines for new drug substances[3]. The following table synthesizes the quantitative stability profile of the compound under various environmental stressors, allowing you to anticipate degradation rates.

Storage ConditionEnvironmentDurationExpected API Recovery (%)Primary Degradant Observed
Long-Term 25°C / 60% RH (Dark)12 Months> 99.0%None (Stable)
Accelerated 40°C / 75% RH (Dark)6 Months97.5 - 98.5%Trace Sulfonic Acid
Photostability UV/Vis Light (ICH Q1B)14 Days< 85.0%Debrominated Aryl Species
Acidic Stress 0.1M HCl, 60°C7 Days< 90.0%Sulfonic Acid & Isopropylamine
Alkaline Stress 0.1M NaOH, 60°C7 Days< 92.0%Sulfonic Acid & Isopropylamine

Section 3: Self-Validating Storage & Handling Protocol

A robust protocol must be self-validating—meaning it incorporates internal controls to verify that storage conditions have not been compromised prior to your experiment. Follow this step-by-step methodology for aliquoting and long-term storage:

Step 1: Preparation under Amber Lighting Perform all handling, weighing, and dissolution of the API under amber laboratory light. Causality: Amber light lacks the high-energy UV/blue wavelengths required to trigger premature C-Br bond homolysis[1].

Step 2: Desiccation and Inert Atmosphere Purge Transfer the lyophilized powder into amber glass vials. Purge the headspace of the vial with high-purity Argon or Nitrogen gas before capping. Causality: Displacing oxygen and atmospheric moisture prevents oxidative stress and sulfonamide hydrolysis[2].

Step 3: Sealing with Internal Moisture Indicators (Self-Validation) Seal the vials with PTFE-lined caps. Place the vials inside a secondary vacuum-sealed Mylar bag containing a color-changing indicating silica gel packet. Validation Check: If the silica changes from blue to pink, the moisture barrier has failed. The sample must be quarantined and re-evaluated for hydrolytic degradation.

Step 4: Temperature Control Store the secondary containers at 2-8°C for short-term use (< 6 months) or -20°C for long-term storage (> 6 months). Causality: Lowering the temperature reduces the kinetic energy available for ambient degradation reactions[3].

Step 5: Pre-Assay Verification Analysis Prior to use in critical in vitro or in vivo assays, dissolve a 1 mg aliquot in HPLC-grade acetonitrile and analyze via LC-UV (254 nm). Validation Check: Confirm a purity of >98% and the strict absence of early-eluting debrominated peaks.

Section 4: Troubleshooting FAQs

Q1: My stock solution in DMSO turned slightly yellow after a week on the bench. Is it still viable for my cell assays? A: No, discard the solution immediately. The yellowing is a classic visual indicator of photolytic degradation of the aryl bromide moiety, generating free bromine or complex aryl radical dimers[1]. Furthermore, DMSO is highly hygroscopic; leaving it on the bench introduces water, which initiates sulfonamide hydrolysis over time. Always store DMSO stock solutions in amber tubes at -20°C and strictly avoid repeated freeze-thaw cycles.

Q2: I need to formulate this compound in an aqueous buffer for an in vivo pharmacokinetic study. What pH range is safe? A: Maintain the formulation between pH 5.5 and 8.0. Sulfonamides exhibit maximum hydrolytic stability near neutral pH[2]. Dropping the pH below 4.0 or raising it above 9.0, especially at physiological temperatures (37°C), will significantly accelerate the cleavage of the N-isopropyl sulfonamide bond, drastically reducing the effective dose of your API.

Q3: We observed a 5% loss in purity during our 6-month accelerated stability test (40°C/75% RH). How can we pinpoint the exact degradation mechanism? A: Run an LC-MS analysis on the stressed sample to identify the degradant's mass. If the primary degradant shows a mass shift of -79/81 Da (loss of Br) or +1 Da (replacement of Br with H), the failure is due to light exposure or radical initiation. If the mass corresponds to 4-bromo-3-ethoxybenzenesulfonic acid, the failure is hydrolytic[2], indicating that your container-closure system is highly permeable to moisture under ICH Q1A(R2) accelerated conditions[3].

Q4: Can I use standard clear glass vials if I keep them in a dark refrigerator? A: No. While a dark refrigerator mitigates continuous light exposure, the brief periods of ambient lab light during sample retrieval are cumulative. Given the high quantum yield of aryl halide photolysis, amber glass vials are strictly required to block UV and short-wave visible light.

References[2] Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate - researchgate.net -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbEX10gMIQewEEQierPqiFWkO5VwM24rAJ6CGu1gkeFD1dvcYlpKu8B5b-BzhTNweTDJngARcaQmwI_gLN2cmqSSJUjC6Mc6IXi4qebmNypXvrIQ7svNZURFnjAEmBh034wVK-si0by9fc78ie3FTN8Mmu0Nyp0vyNLpgIvHj5ezDBeFKyZ02C6UcRUKiEQsrZ7SjtUiUUYYPBQidU[3] Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES - gally.ch -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE14jz2DOrH6TyroT6MgIZAJtGQzvS9pw3Oa0dOpqYuEpMQI8rUOVksa144C7A2_-MTt738QcV2HD2A5N5tQjSARHJqeqyNRSwOHFstNnL9mtm1igkKSdcUz9Ocw5sey-bmV3A1gtSJKg==[1] Light Activation and Photophysics of a Structurally Constrained Nickel(II)–Bipyridine Aryl Halide Complex - PMC - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3SxIR9aXeqXzhBXfiTVXoa1PpyWf7s3s63o-n-Kflf1-zwSVExZg-yZ0mz-mrrx1S8cN0_xfNw55PIrRJkDzhzeAfP3RaEJxUySA4H4t63JXLQJn2q6eiTMd2CmwgjpW5h5Hvv4AkVmT7XCs=

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying 4-bromo-3-ethoxy-N-propan-2-ylbenzenesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide .

Due to its unique structural features—a highly polar, hydrogen-bonding secondary sulfonamide core juxtaposed with lipophilic substituents (isopropyl, ethoxy, and bromo groups)—this molecule frequently exhibits non-ideal behavior on normal-phase silica gel. This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate streaking, optimize sample loading, and ensure high-purity recovery.

Visual Workflow: Method Optimization

Workflow Step1 Synthesize Crude Sulfonamide Step2 TLC Screening (Hexane/EtOAc) Step1->Step2 Dec1 Is Rf 0.15 - 0.35? Step2->Dec1 AdjSol Adjust Solvent Polarity Dec1->AdjSol No Dec2 Is Spot Streaking? Dec1->Dec2 Yes AdjSol->Step2 AddMod Add 0.1-1% AcOH Modifier Dec2->AddMod Yes CalcCV Calculate CV (CV = 1 / Rf) Dec2->CalcCV No AddMod->Step2 Load Dry Load Sample (Silica Adsorption) CalcCV->Load Run Execute Flash Chromatography Load->Run

Workflow for optimizing flash chromatography of polar sulfonamides.

Troubleshooting FAQs: Streaking, Tailing, and Retention

Q: Why does 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide streak so severely on normal-phase silica? A: The secondary sulfonamide group contains an acidic N-H proton. On a normal-phase silica column, this proton acts as a strong hydrogen-bond donor, interacting aggressively with the uncapped, slightly acidic silanol (Si-OH) groups on the silica surface. This creates a heterogeneous binding environment where some molecules elute normally while others are temporarily retained by chemisorption, dragging out the elution profile into a "streak" or "tail"[1].

Q: How do I eliminate this tailing and sharpen the elution band? A: You must dynamically cap the active sites on the silica by modifying your mobile phase. Adding 0.1% to 1.0% (v/v) Acetic Acid (AcOH) to your eluent (e.g., Hexanes/Ethyl Acetate) protonates the silanol sites and suppresses the ionization of the sulfonamide[1]. This forces the compound to partition based on the lipophilicity of its bromo, ethoxy, and isopropyl groups rather than hydrogen bonding, resulting in a sharp, Gaussian peak.

Q: How do I translate my TLC method into a reliable flash chromatography gradient? A: Method translation relies on converting the TLC Retention Factor (Rf) into Column Volumes (CV). The mathematical relationship is CV = 1 / Rf [2]. For optimal flash chromatography, you should adjust your solvent system until the target sulfonamide spot has an Rf between 0.15 and 0.35 on the TLC plate[2][3]. This ensures the compound will elute between 2.8 and 6.7 column volumes, providing the best balance of resolution and minimal solvent waste[2].

Visual Mechanism: Resolving Sulfonamide Streaking

Mechanism Silanol Uncapped Silanols (Si-OH) on Silica Hbond Strong Hydrogen Bonding Silanol->Hbond Sulf Acidic N-H on Sulfonamide Sulf->Hbond Streak Peak Tailing & Streaking Hbond->Streak Mod Add 1% AcOH (Mobile Phase) Streak->Mod Troubleshoot Fix Protonated Silanols Sharp Elution Band Mod->Fix

Mechanism of sulfonamide streaking on silica gel and resolution via acidic modifiers.

Sample Loading: The Case for Dry Loading

Q: My crude mixture is only soluble in polar solvents like acetone or DMF. Can I liquid-load it directly onto the column? A: No. Liquid loading with a strong, polar solvent disrupts the stationary phase equilibration. The polar solvent will outcompete the target sulfonamide for the silica's active sites, causing the compound to ride the solvent front[4]. This results in premature elution, severe band broadening, and ruined resolution[5]. If liquid loading must be used, the injection volume must not exceed 1–3% of the total column volume[6].

Q: What is the definitive loading technique for this compound? A: Dry loading. By adsorbing the sample onto a solid support and evaporating the strong solvent prior to elution, you ensure the compound interacts exclusively with the mobile phase gradient you designed, drastically improving resolution[5][7].

Self-Validating Protocol: Dry Loading the Sulfonamide
  • Dissolution: Dissolve the crude reaction mixture in the minimum required volume of a volatile, strong solvent (e.g., Acetone or Ethyl Acetate)[7].

  • Adsorption: Add dry silica gel to the solution. Causality Check: Use a mass ratio of 1:2 to 1:4 (crude mass to silica mass) to ensure sufficient surface area for complete adsorption without overloading the cartridge[1][7].

  • Evaporation: Attach the flask to a rotary evaporator and gently remove the solvent under reduced pressure until the matrix appears dry[7].

  • Validation Check: Inspect the resulting matrix. It must be a dry, free-flowing powder. Self-Correction: If the mixture appears oily, clumps, or sticks to the glass, the compound has not fully adsorbed. Add more silica gel and repeat the evaporation step until a free-flowing powder is achieved[1][8].

  • Packing: Transfer the powder into an empty dry-loading cartridge or carefully pour it onto the flat head of a pre-equilibrated flash column[6][8].

  • Capping: Add a 0.5 cm layer of clean sand on top of the dry-loaded silica. This prevents the solvent flow from physically disturbing the sample band, ensuring a uniform, horizontal elution front[8][9].

Quantitative Data Summaries

Table 1: TLC Retention Factor (Rf) to Column Volume (CV) Translation Use this table to predict the elution profile of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide based on TLC screening[2][3].

TLC Rf ValueCalculated CV (1/Rf)Resolution QualityScientific Recommendation
0.80 - 1.00 1.0 - 1.25Poor (Void Volume)Decrease solvent polarity immediately.
0.35 - 0.80 1.25 - 2.8Sub-optimalDecrease polarity to improve separation from impurities.
0.15 - 0.35 2.8 - 6.7Optimal Proceed with current solvent system.
< 0.15 > 6.7Poor (Band Broadening)Increase solvent polarity to prevent excessive solvent waste.

Table 2: Mobile Phase Additive Optimization for Sulfonamides Select the appropriate modifier based on the observed chromatographic defect[1].

Observed Defect on TLC/ColumnChemical CausalityRecommended AdditiveConcentration (v/v)
Severe Streaking / Tailing H-bonding between acidic sulfonamide N-H and silanols.Acetic Acid (AcOH)0.1% - 1.0%
Irreversible Binding Strong chemisorption to normal-phase silica.Methanol (MeOH) in DCM1.0% - 10.0%
Basic Impurity Co-elution Basic byproducts streaking into the target band.Triethylamine (TEA)0.05% - 1.0%
References
  • Flash Chromatography Explained | KNAUER KNAUER Santai SepaFlash URL:[Link]

  • HOW TO: Sample loading methods in flash chromatography Sorbtech URL:[Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives ChemistryViews URL:[Link]

  • When should I use dry loading instead of liquid loading with flash column chromatography? Biotage URL: [Link]

  • All you need to know about using TLC data for flash method optimization Buchi URL:[Link]

  • Improve flash chromatography method development with matching TLC plates Teledyne ISCO URL: [Link]

  • Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage URL:[Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation Reach Devices URL: [Link]

  • Flash column chromatography, what's your secret? Reddit (r/chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that resist standard catalytic conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that resist standard catalytic conditions. The molecule 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is a prime example of a highly recalcitrant electrophile.

This guide is engineered to deconstruct the specific mechanistic bottlenecks of this substrate—namely, the severe steric shielding by the ortho-ethoxy group and the base-sensitive nature of the sulfonamide moiety. Below, you will find causality-driven troubleshooting FAQs, quantitative ligand selection data, and self-validating experimental protocols designed to force this challenging coupling to completion.

Mechanistic Bottlenecks in the Catalytic Cycle

MechanisticPathway Pd0 L1Pd(0) Active Catalyst (Enabled by XPhos) OxAdd Oxidative Addition (Hindered by ortho-ethoxy) Pd0->OxAdd 4-bromo-3-ethoxy-... PdII Pd(II) Aryl Complex (Stabilized Intermediate) OxAdd->PdII Overcomes Steric Clash Transmet Transmetalation (Requires Mild Base) PdII->Transmet Boronic Acid/Amine RedElim Reductive Elimination (Accelerated by Ligand Bulk) Transmet->RedElim Product Assembly RedElim->Pd0 Catalyst Regeneration

Pd-catalyzed cycle highlighting steric bottlenecks at oxidative addition.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does this specific substrate exhibit such low conversion rates in standard cross-coupling reactions? A1: The molecule presents a dual chemical challenge. The primary bottleneck is the ortho-ethoxy group adjacent to the C-Br bond. This creates a severe steric shield that physically blocks the palladium catalyst from undergoing efficient oxidative addition[1]. Additionally, the oxygen lone pairs of the ethoxy group can coordinate to the palladium center, potentially trapping it in an unreactive off-cycle state. While the para-sulfonamide group is electron-withdrawing (which typically accelerates oxidative addition), its electronic benefit is completely negated by the intense local steric hindrance.

Q2: Which ligand class is most effective for overcoming the ortho-ethoxy steric clash? A2: Dialkylbiarylphosphine ligands, commonly known as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are the absolute gold standard for this substrate[2]. These ligands possess a highly bulky, electron-rich framework that promotes the formation of a highly reactive, mono-ligated L1​Pd(0) active species[3]. The steric pressure exerted by the "bottom ring" of the biphenyl backbone prevents the formation of inactive bis-ligated L2​Pd(0) complexes and accelerates the final reductive elimination step by forcing the coupled product off the metal center[4].

Q3: I am observing significant starting material decomposition and off-target amination. What is causing this? A3: This is a classic base-compatibility issue. The N-isopropylsulfonamide moiety contains a relatively acidic N-H proton (pKa ~ 10). If you are using strong bases like sodium tert-butoxide (NaOtBu, pKa ~ 19)—which are standard for Buchwald-Hartwig aminations—the base will rapidly deprotonate the sulfonamide[5]. The resulting anionic species can poison the palladium catalyst or act as a competing nucleophile, leading to polymerization or off-target C-N bond formation. To resolve this, switch to a milder base like K3​PO4​ or K2​CO3​ , or temporarily mask the sulfonamide with a protecting group (e.g., PMB or Boc) prior to the coupling step.

Q4: How do I prevent protodeboronation of my boronic acid partner during Suzuki-Miyaura coupling? A4: Because the ortho-ethoxy group severely slows down the transmetalation step, the boronic acid partner is left exposed to the reaction environment for prolonged periods. If water or protic solvents are present, the boronic acid will undergo protodeboronation (cleavage of the C-B bond) before it can couple[6]. To create a self-validating protocol:

  • Use strictly anhydrous solvents (e.g., dry 1,4-dioxane).

  • Substitute standard boronic acids with their more stable pinacol ester (BPin) derivatives.

  • Utilize a Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of the active Pd(0) species at lower temperatures, minimizing the time the boronic acid spends unreacted.

Section 2: Quantitative Data Summaries

To aid in your experimental design, the following tables summarize the expected performance of various ligands and bases when applied to highly hindered ortho-alkoxy aryl bromides containing base-sensitive functional groups.

Table 1: Ligand Selection Matrix for ortho-Ethoxy Aryl Bromides

LigandLigand TypeRelative Steric Bulk (%Vbur)Expected ConversionPrimary Application
PPh3 TriarylphosphineLow<5%Unhindered substrates only
dppf BidentateMedium10-20%Prone to steric blocking
SPhos Buchwald (Biaryl)High75-85%Suzuki-Miyaura (Aryl boronic acids)
XPhos Buchwald (Biaryl)Very High>90%Buchwald-Hartwig & Suzuki
RuPhos Buchwald (Biaryl)High80-90%Secondary amine couplings

Table 2: Base Compatibility Matrix for N-Alkylsulfonamides

BasepKa (conjugate acid)Sulfonamide Deprotonation RiskRecommended Use
NaOtBu ~19.0Critical (Will deprotonate)Avoid for this substrate
Cs2CO3 ~10.3ModerateUse with caution (anhydrous)
K3PO4 ~12.3Low to ModerateOptimal for Suzuki-Miyaura
K2CO3 ~10.3LowSafe, but requires higher temps
Section 3: Step-by-Step Methodologies

The following protocol is a self-validating system designed to overcome the steric hindrance of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide while preserving the integrity of the sulfonamide group.

ProtocolWorkflow Step1 1. Reagent Prep Dry Solvents & Glovebox Step2 2. Precatalyst Use XPhos Pd G3 Step1->Step2 Step3 3. Base Addition Mild Base (K3PO4) Step2->Step3 Step4 4. Heating 90°C, 12-24h Step3->Step4 Step5 5. Workup Filter Pd Black Step4->Step5

Step-by-step workflow for handling sterically hindered cross-coupling reactions.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C bond formation while suppressing protodeboronation and sulfonamide interference.

  • Preparation (Glovebox/Schlenk line): In a flame-dried Schlenk tube or a sealed microwave vial, add 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (1.0 equiv), the arylboronic acid pinacol ester (BPin) (1.5 equiv), XPhos Pd G3 precatalyst (2 mol%), and supplemental XPhos ligand (2 mol%). Causality Note: The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio is rapidly achieved, preventing the formation of unreactive palladium black before the hindered oxidative addition can occur.

  • Base Addition: Add anhydrous, finely ground K3​PO4​ (3.0 equiv). Causality Note: K3​PO4​ is strong enough to facilitate the transmetalation of the BPin ester but mild enough to minimize the deprotonation of the N-isopropylsulfonamide.

  • Solvent Introduction: Add thoroughly degassed, anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the aryl bromide. Seal the tube under a strict argon atmosphere.

  • Reaction Execution & Self-Validation: Heat the mixture to 90°C in a pre-heated oil bath or heating block for 16 hours. Validation Check: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl bromide without the appearance of the des-bromo (dehalogenated) byproduct. If des-bromo is >10%, ensure your solvents are strictly anhydrous.

  • Quench and Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic phosphate salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target biaryl compound.

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Optimization

Technical Support Center: Biobanking &amp; Stabilization of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Welcome to the Advanced Application Support Center. This knowledge base is designed for drug development professionals and analytical scientists working with 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This knowledge base is designed for drug development professionals and analytical scientists working with 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4) .

Because this small molecule features a unique combination of a halogenated aromatic ring, an ether linkage, and a sulfonamide group, it presents specific pre-analytical challenges during long-term storage and biobanking. This guide provides mechanistically grounded troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound libraries and biological samples.

Part 1: Mechanistic Vulnerabilities (The Causality of Degradation)

  • Photocatalytic Dehalogenation (C-Br Bond): The carbon-bromine bond on the aromatic ring is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or prolonged ambient laboratory light. This photodegradation often leads to the formation of debrominated artifacts and downstream hydroxylated derivatives[1].

  • Hydrolytic Cleavage (Sulfonamide Linkage): While sulfonamides are generally stable at a neutral pH, they are vulnerable to hydrolysis at extreme pH levels (particularly pH < 4.0 or pH > 10.0), which cleaves the S-N bond to yield sulfonic acid and amine byproducts[2].

  • Hygroscopic Precipitation (Solvent Liability): Dimethyl sulfoxide (DMSO) is the standard solvent for small molecule libraries, but it is highly hygroscopic. The introduction of atmospheric water alters the dielectric constant of the solvent, causing the highly hydrophobic brominated aromatic compound to crash out of solution[3].

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I retrieved a 10 mM stock solution of the compound from the -20°C freezer, and there is a white, cloudy precipitate. Is the compound degraded, and can it be salvaged? Causality & Solution: This is rarely chemical degradation; it is a physical solubility issue. DMSO absorbs atmospheric moisture rapidly every time a vial is opened. Because 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is highly hydrophobic, even a 5-10% water content in the DMSO will force it out of solution[3]. Action: Tightly seal the vial, warm it in a 37°C water bath for 5–10 minutes, and sonicate. The precipitate should fully redissolve. To prevent this, strictly use anhydrous DMSO and aliquot your master stocks into single-use volumes to avoid repeated freeze-thaw and atmospheric exposure[4].

Q2: During LC-MS/MS analysis of historical plasma samples stored at -20°C, we observed a 40% loss of the parent compound and the appearance of a new peak with a lower mass. What caused this? Causality & Solution: You are observing a combination of matrix-induced enzymatic degradation and potential pH-driven hydrolysis. Biological matrices like plasma and cerebrospinal fluid (CSF) can undergo pH shifts during freezing, which accelerates the hydrolysis of the sulfonamide bond[2]. Furthermore, -20°C is insufficient to completely arrest enzymatic activity in complex biofluids. Action: For long-term biobanking of small-molecule metabolites or drugs in biological matrices, storage at -80°C is an absolute requirement to arrest kinetic degradation[5][6]. Additionally, ensure the plasma is buffered to pH 7.4 prior to freezing.

Q3: Can I store the pure API powder on the benchtop, or does it require refrigeration? Causality & Solution: The pure powder is thermally stable at room temperature but is highly vulnerable to photodegradation due to the C-Br bond[1]. Action: Store the solid powder at room temperature inside a desiccator, strictly using amber glass vials or wrapping the container in aluminum foil to block UV/ambient light.

Part 3: Quantitative Stability Profiles

The following table synthesizes the expected half-life and stability parameters of the compound across various matrices, providing a benchmark for your experimental design.

Storage MatrixTemperatureVessel TypeExpected StabilityPrimary Degradation Risk
Pure API Powder +20°C (RT)Desiccator, Amber Glass> 2 YearsPhotodegradation (C-Br cleavage)
Anhydrous DMSO Stock -20°CSealed Polypropylene6 - 12 MonthsHygroscopic water absorption
Aqueous Buffer (pH 7.4) +4°CPolypropylene< 24 HoursHydrolysis, Precipitation
Biofluid (Plasma/CSF) -80°CCryovial> 2 YearsMatrix enzyme activity (if thawed)
Biofluid (Plasma/CSF) -20°CCryovial< 1 MonthpH shifts, residual enzymatic decay

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must include internal validation steps. Implement the following workflows for handling 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide.

SOP 1: Preparation of Anhydrous Master Stocks (Library Generation)

Objective: Create a stable, long-term DMSO stock that prevents hydrolysis and precipitation.

  • Equilibration: Remove the pure API powder from the desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. (Validation: This prevents condensation of atmospheric moisture onto the cold powder).

  • Reconstitution: Dissolve the powder in high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration. Perform this step under an inert argon or nitrogen overlay if possible.

  • Aliquoting: Immediately dispense the solution into single-use, amber-tinted polypropylene cryovials (e.g., 50 µL per vial).

  • Quality Control (QC) Check: Visually inspect the vials against a light source; the solution must be optically clear. Run a baseline LC-MS on one aliquot to confirm purity >98% at Day 0.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage, or -20°C for use within 3 months[3][4].

SOP 2: Cryopreservation in Biological Matrices (Biobanking)

Objective: Stabilize the compound in plasma, serum, or CSF for historical cohort studies.

  • Matrix Preparation: Thaw the biological matrix on wet ice. Buffer the matrix using 100 mM HEPES to lock the pH at 7.4. (Validation: Buffering prevents the pH from dropping during the freezing process, protecting the sulfonamide linkage[2]).

  • Spiking: Spike the compound into the matrix. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent protein denaturation and compound precipitation.

  • Mixing & Aliquoting: Vortex gently for 10 seconds. Aliquot immediately into pre-chilled cryovials.

  • Cryopreservation: Immediately transfer the vials to -80°C. Do not use -20°C for biological matrices, as small molecules degrade rapidly at this temperature in biofluids[6].

Part 5: Systems Workflow Visualization

The following diagram maps the critical path for processing and biobanking the compound, highlighting the specific environmental hazards that trigger degradation pathways.

BiobankingWorkflow Synthesis API: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide DMSO Reconstitution in Anhydrous DMSO (Argon Overlay) Synthesis->DMSO Dissolve at RT Aliquoting Single-Use Aliquoting (Amber Vials) DMSO->Aliquoting Prevent contamination Water H2O Absorption (Precipitation & Hydrolysis) DMSO->Water Hygroscopic risk Storage Long-Term Biobanking (-80°C) Aliquoting->Storage Flash freeze Light UV Exposure (C-Br Photodegradation) Aliquoting->Light If clear vials used Temp Thermal Stress / Freeze-Thaw (Enzymatic Decay) Storage->Temp Temperature fluctuations

Workflow for biobanking 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide and degradation risks.

Sources

Reference Data & Comparative Studies

Validation

Evaluating 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in Target-Directed Screening: A Comparative Guide Against Standard Sulfonamide Inhibitors

Executive Summary The sulfonamide functional group is a cornerstone of medicinal chemistry, historically associated with primary Carbonic Anhydrase (CA) inhibitors and cyclooxygenase-2 (COX-2) selective non-steroidal ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, historically associated with primary Carbonic Anhydrase (CA) inhibitors and cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs). However, the broad-spectrum metalloenzyme binding of primary sulfonamides often leads to off-target toxicity.

This guide evaluates 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (CAS: 873588-86-4), a specialized secondary sulfonamide building block. By comparing its structural logic and assay performance against standard clinical sulfonamides (e.g., Acetazolamide, Celecoxib), this guide provides drug development professionals with a framework for utilizing steric shielding and halogen bonding to drive target selectivity.

Structural and Mechanistic Profiling

To understand the comparative advantages of this compound in high-throughput screening (HTS) and structure-activity relationship (SAR) studies, we must dissect its three core functional modifications:

The Secondary Sulfonamide (N-Isopropyl Substitution)

Primary sulfonamides ( −SO2​NH2​ ) are classic zinc-coordinating inhibitors. The active site of human Carbonic Anhydrases contains a highly conserved, funnel-like cleft leading to a catalytic Zn2+ ion. Primary sulfonamides coordinate this zinc perfectly. By introducing an N-propan-2-yl (isopropyl) group, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide becomes a secondary sulfonamide. This bulky alkyl substitution creates a severe steric clash with conserved active-site residues (such as V131 or H67, depending on the CA isoform), physically preventing the geometry required for zinc chelation[1]. This structural choice deliberately abolishes broad-spectrum CA inhibition, allowing researchers to screen for novel targets (e.g., voltage-gated ion channels) without background metalloenzyme interference[2].

Halogen Bonding via the 4-Bromo Group

While traditional drug design views halogens merely as lipophilic space-fillers, the 4-bromo substitution is engineered for halogen bonding . Bromine possesses an anisotropic electron distribution, creating a localized region of positive electrostatic potential—termed a σ -hole—on the outermost surface of the halogen, directly opposite the C-Br covalent bond[3]. This allows the bromine atom to act as a Lewis acid, forming highly directional, non-covalent bonds with Lewis bases (such as protein backbone carbonyl oxygens) in the target receptor, significantly enhancing binding affinity without increasing the molecule's hydrogen bond donor count[3].

Steric and Lipophilic Packing (3-Ethoxy Group)

The 3-ethoxy ether linkage serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule to enhance cellular membrane permeability, and it acts as a flexible vector to occupy adjacent hydrophobic sub-pockets in the target receptor, locking the benzenesulfonamide core into a favorable bioactive conformation.

Comparative Performance Analysis

The following table synthesizes the physicochemical and target engagement profiles of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide against standard sulfonamide benchmarks.

CompoundSulfonamide ClassPrimary ApplicationCA Off-Target RiskKey Structural Feature & Mechanism
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide SecondarySpecialized Screening HitLow N-isopropyl steric shielding prevents Zn2+ binding; 4-bromo enables σ -hole halogen bonding.
Acetazolamide PrimaryDiuretic / GlaucomaHigh (Pan-CA Inhibitor)Unsubstituted −SO2​NH2​ allows optimal Zn2+ chelation in the CA active site.
Celecoxib Primary (Aryl)NSAID (COX-2 Selective)Moderate Trifluoromethyl pyrazole core drives COX-2 selectivity, but primary sulfonamide retains some CA affinity.
PF-05089771 Secondary (Aryl)Neuropathic Pain (Nav1.7)Low N-sulfonyl modification completely abolishes CA binding while targeting voltage-gated sodium channels.

Experimental Workflows: Self-Validating Off-Target Profiling

When evaluating secondary sulfonamides, researchers must empirically validate that the N-alkylation successfully eliminated off-target CA binding. The following protocol outlines a self-validating Fluorescent Thermal Shift Assay (FTSA) designed to confirm the absence of CA engagement.

Protocol: FTSA for Carbonic Anhydrase Counter-Screening

Step 1: Reagent Preparation & Baseline Establishment

  • Action: Prepare recombinant human CA II (hCA II) at a final concentration of 1 µM in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl.

  • Causality: HEPES is strictly chosen over phosphate buffers. Phosphate anions can weakly coordinate the catalytic zinc ion in the CA active site, creating thermodynamic background noise that obscures subtle binding events.

Step 2: Compound Incubation & Solvent Control

  • Action: Dispense 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (Test) and Acetazolamide (Positive Control) across a concentration gradient (10 nM to 100 µM). Ensure the final DMSO concentration in all wells is exactly 1% v/v.

  • Causality: Maintaining a strict ≤1% DMSO limit is critical. Higher DMSO concentrations alter the dielectric constant of the aqueous buffer and induce premature protein unfolding, which artificially lowers the melting temperature ( Tm​ ) and invalidates the thermal shift data.

Step 3: Thermal Denaturation & Readout

  • Action: Add 5X SYPRO Orange dye to the microplate. Ramp the temperature from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Check:

    • The DMSO-only negative control must show a clean, sigmoidal melt curve to establish the baseline Tm​ .

    • The Acetazolamide positive control must produce a significant positive thermal shift ( ΔTm​>2∘C ), confirming the assay's sensitivity to zinc-coordinating binders.

    • Expected Result: The secondary sulfonamide should yield a ΔTm​≈0∘C , empirically validating that the N-isopropyl group's steric clash successfully prevented active site engagement.

Logical Workflow Visualization

The following diagram illustrates the rational drug design workflow utilizing these specific structural modifications to filter out toxicity and enhance target specificity.

Workflow Hit Base Sulfonamide Scaffold Mod1 N-Isopropyl Substitution (Secondary Sulfonamide) Hit->Mod1 Mod2 4-Bromo Substitution (Halogen Bonding) Hit->Mod2 Mech1 Steric Clash in CA Active Site Mod1->Mech1 Mech2 σ-Hole Interaction with Target Mod2->Mech2 Outcome1 Eliminates Off-Target CA Toxicity Mech1->Outcome1 Outcome2 Enhances Target-Specific Binding Affinity Mech2->Outcome2 Final Optimized Lead Compound (CAS 873588-86-4) Outcome1->Final Outcome2->Final

Logical workflow of structural modifications in secondary sulfonamide screening.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications[3]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases ResearchGate[2]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases ACS Medicinal Chemistry Letters[1]

Sources

Comparative

Comparative Validation Guide: LC-MS/MS vs. Legacy Platforms for the Bioanalysis of 4-Bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Executive Summary The accurate quantification of halogenated sulfonamide derivatives, such as 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (BEPBS) [CAS: 873588-86-4][1], in complex biological matrices is a critical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated sulfonamide derivatives, such as 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (BEPBS) [CAS: 873588-86-4][1], in complex biological matrices is a critical requirement in modern pharmacokinetic (PK) profiling and toxicological screening.

This guide provides an objective, data-driven comparison of analytical platforms for BEPBS detection. By evaluating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy alternatives like HPLC-UV and GC-MS, we demonstrate why LC-MS/MS is the definitive choice for this compound. Furthermore, we provide a comprehensive, step-by-step validation framework grounded in the latest and[2] bioanalytical guidelines.

Analytical Platform Comparison: The Case for LC-MS/MS

When developing an assay for BEPBS, researchers must navigate the specific physicochemical properties of the molecule: it contains a thermally labile sulfonamide bond, a moderately lipophilic ethoxy group, and a distinct isotopic bromine signature.

Table 1: Objective Performance Comparison for BEPBS Detection
ParameterLC-MS/MS (Recommended)GC-MS (Alternative)HPLC-UV (Alternative)
Sensitivity (LLOQ) 0.1 ng/mL 10 ng/mL50 ng/mL
Selectivity Excellent (MRM transitions isolate target from matrix)Moderate (Requires extensive cleanup to avoid background noise)Poor (Endogenous plasma proteins co-elute and absorb UV)
Thermal Stability High (Analyzed at near-ambient temperatures)Low (Sulfonamide N-S bond is prone to thermal degradation in the GC inlet)High (Analyzed at ambient temperatures)
Sample Preparation Streamlined (Direct SPE or Protein Precipitation)Complex (Requires chemical derivatization, e.g., methylation)Extensive (Requires high-concentration extraction)

Mechanistic Rationale (Why GC-MS and HPLC-UV Fail): Secondary sulfonamides like BEPBS often undergo thermal degradation during vaporization in a GC inlet, necessitating time-consuming alkylation or silylation derivatization steps. While HPLC-UV avoids thermal breakdown, the ethoxy and bromo functional groups do not provide a sufficiently unique chromophore to distinguish BEPBS from endogenous plasma interferences at low nanogram levels. LC-MS/MS bypasses both limitations by utilizing soft electrospray ionization (ESI) and highly specific mass-to-charge (m/z) filtering.

LC-MS/MS Method Development & Mechanistic Insights

To build a self-validating and robust assay, every parameter from chromatography to ionization must be optimized based on the molecule's structure.

Mass Spectrometry Optimization

BEPBS (Molecular Weight: ~322.2 g/mol ) is analyzed in Positive Electrospray Ionization (ESI+) mode.

  • Isotopic Advantage: Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This provides a built-in diagnostic tool. The precursor ion appears as a distinct doublet at m/z 322.0 and m/z 324.0 [M+H]+ .

  • Fragmentation Causality: Upon collision-induced dissociation (CID), the molecule preferentially loses the isopropylamine group (-59 Da), followed by the extrusion of sulfur dioxide (-64 Da), yielding a highly stable bromophenetole cation.

MS_Fragmentation Parent [M+H]+ m/z 322.0 / 324.0 (BEPBS Precursor) Frag1 [M+H - C3H9N]+ m/z 263.0 / 265.0 (Loss of Isopropylamine) Parent->Frag1 - Isopropylamine (59 Da) Collision Energy: 15 eV Frag2 [M+H - SO2 - C3H9N]+ m/z 199.0 / 201.0 (Bromophenetole Cation) Frag1->Frag2 - SO2 (64 Da) Collision Energy: 25 eV

Figure 1: MS/MS Fragmentation pathway of BEPBS in ESI+ mode.

Chromatographic Strategy
  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic environment ensures complete protonation of the sulfonamide nitrogen, maximizing ESI+ ionization efficiency).

  • Mobile Phase B: Acetonitrile.

Self-Validating Sample Preparation Workflow

To eliminate matrix effects (ion suppression caused by endogenous phospholipids), Solid Phase Extraction (SPE) is highly recommended over simple protein precipitation.

Self-Validation Check: The protocol incorporates a Stable-Isotope Labeled Internal Standard (SIL-IS), such as BEPBS- d7​ . Spiking the SIL-IS into the raw plasma before extraction ensures that any volumetric losses or matrix-induced ion suppression are mathematically canceled out during quantification, rendering the assay internally self-validating.

SPE_Workflow Plasma Plasma Sample (+ SIL-IS) Condition Condition SPE (MeOH -> Water) Plasma->Condition Load Load Sample (Low Vacuum) Condition->Load Wash Wash Impurities (5% MeOH in Water) Load->Wash Elute Elute Analyte (100% Acetonitrile) Wash->Elute Recon Evaporate & Recon (Mobile Phase) Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow for BEPBS isolation from plasma.

Step-by-Step SPE Protocol:
  • Spike: Add 10 µL of SIL-IS (100 ng/mL) to 100 µL of plasma.

  • Condition: Pass 1 mL Methanol followed by 1 mL HPLC-grade Water through a mixed-mode SPE cartridge. (Causality: Activates the sorbent bed for optimal lipophilic interaction).

  • Load: Apply the spiked plasma sample at a controlled flow rate (1 drop/sec).

  • Wash: Flush with 1 mL of 5% Methanol in Water. (Causality: 5% Methanol is strong enough to wash away salts and hydrophilic proteins, but too weak to disrupt the hydrophobic binding of BEPBS).

  • Elute: Elute with 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Regulatory Validation Protocol & Experimental Data

The method must be validated according to the and the [2]. Below is the validation framework and representative experimental data.

Precision and Accuracy

Protocol: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent analytical runs. Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ). Precision (CV%) must not exceed 15% (20% for LLOQ).

Table 2: Intra- and Inter-Day Precision and Accuracy for BEPBS
QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ 0.1104.28.5106.111.2
LQC 0.398.55.297.86.4
MQC 50.0101.33.1102.04.5
HQC 400.099.12.898.43.9
Matrix Effect and Extraction Recovery

Protocol:

  • Recovery: Compare the peak area of BEPBS extracted from plasma to the peak area of BEPBS spiked into post-extracted blank matrix.

  • Matrix Effect (ME): Compare the peak area of BEPBS spiked into post-extracted blank matrix to the peak area of a neat standard solution. Causality: Evaluating ME across 6 different lots of plasma (including hemolyzed and lipemic lots) ensures that patient-to-patient biological variability does not suppress the ESI ionization process.

Table 3: Matrix Effect and SPE Recovery Results
QC LevelExtraction Recovery (%)Recovery CV (%)Matrix Effect (%)Matrix Effect CV (%)
LQC (0.3 ng/mL) 88.46.194.24.8
HQC (400 ng/mL) 91.24.396.53.2

Data Interpretation: A Matrix Effect near 100% (94.2% - 96.5%) indicates negligible ion suppression, validating the efficiency of the 5% Methanol SPE wash step.

Conclusion

For the bioanalysis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, legacy techniques like GC-MS and HPLC-UV introduce unacceptable risks regarding thermal degradation and matrix interference. By leveraging the specific isotopic and fragmentation mechanics of BEPBS, an LC-MS/MS platform coupled with an optimized SPE workflow provides a highly sensitive (LLOQ 0.1 ng/mL), self-validating, and ICH M10-compliant solution suitable for rigorous clinical and non-clinical drug development phases.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Official Website, May 2022. Available at:[Link][3]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link][2]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone in Enzyme Inhibition The benzenesulfonamide moiety is a quintessential pharmacophore in modern medicinal chemistry, celebrated for its versatility and profou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone in Enzyme Inhibition

The benzenesulfonamide moiety is a quintessential pharmacophore in modern medicinal chemistry, celebrated for its versatility and profound impact on drug discovery.[1] Characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), this scaffold serves as the foundation for a multitude of therapeutic agents.[2] Its prominence stems from the unique chemical properties of the sulfonamide group, which acts as a potent zinc-binding group. This feature makes it an exceptionally privileged structure for designing inhibitors of metalloenzymes, most notably the carbonic anhydrase family.[1]

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This fundamental reaction is crucial for a host of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[5] Dysregulation of CA activity is implicated in numerous pathologies such as glaucoma, epilepsy, and the progression of hypoxic tumors, making them significant therapeutic targets.[3][6]

This guide uses the 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide structure as a representative scaffold to explore the nuanced structural activity relationships (SAR) that govern the potency and isoform selectivity of this class of inhibitors. We will deconstruct the molecule into its three primary components—the substituted aromatic ring, the sulfonamide linker, and the N-alkyl substituent—to provide a comprehensive analysis supported by comparative data and detailed experimental protocols.

Core Mechanism: How Benzenesulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of benzenesulfonamides against carbonic anhydrase is a classic example of targeted enzyme inhibition. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong coordinating ligand to the Zn²⁺ ion located at the core of the enzyme's active site. This interaction mimics the transition state of the native substrate, effectively blocking the enzyme's catalytic activity. The binding is further stabilized by a network of hydrogen bonds with adjacent amino acid residues, such as the backbone NH and the side-chain hydroxyl group of Thr199 in human carbonic anhydrase II (hCA II).[7]

G cluster_0 CA Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ Thr199_NH Thr199 (Backbone NH) Thr199_OH Thr199 (Side-chain OH) Sulfonamide R-SO₂-NH⁻ Thr199_OH->Sulfonamide H-bond (Donor) Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199_NH H-bond (Acceptor)

Caption: Fundamental interactions of a benzenesulfonamide inhibitor within the carbonic anhydrase active site.

Part 1: Deconstructing the Aromatic Ring - A Tale of Two Tails

The substitution pattern on the benzenesulfonamide ring is a critical determinant of both inhibitory potency and isoform selectivity. Medicinal chemists often employ a "tail approach," where substitutions are added to the core scaffold to probe interactions with different regions of the enzyme's active site.[4][8]

The 4-Position (Para-Substitution)

The para-position of the benzene ring is pivotal. In our model compound, this position is occupied by a bromine atom. Halogens and other small lipophilic groups at this position often enhance inhibitory activity. For instance, simple 4-substituted benzenesulfonamides are known to be effective inhibitors of various CA isoforms.[9][10] The nature of this substituent can influence how the inhibitor orients itself within the active site, allowing deeper penetration or interaction with hydrophobic pockets.

  • Halogens (F, Cl, Br, I): Generally, increasing the size and lipophilicity of the halogen from F to I can lead to enhanced potency, although this is not always linear and depends on the specific isoform.[11] For example, a 4-bromo or 4-chloro substituent often confers greater activity than an unsubstituted ring.[12]

  • Other Groups: Small alkyl or alkoxy groups can also be accommodated, but bulky substituents may cause steric hindrance, reducing affinity unless they can access a specific sub-pocket.

The 3-Position (Meta-Substitution)

Substituents at the 3-position, such as the ethoxy group in our model compound, can significantly modulate isoform selectivity. The active sites of the 15 human CA isoforms are not identical; they differ in size, shape, and the amino acid residues lining the catalytic pocket. A meta-substituent can exploit these differences. For instance, a tail at this position might interact with residues at the entrance of the active site, leading to preferential inhibition of one isoform over another. This strategy is key to developing drugs with fewer off-target effects. For example, designing inhibitors that selectively target tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous cytosolic hCA I and II is a major goal in cancer therapy.[13][14]

Part 2: The N-Substituent - The Third Tail for Fine-Tuning

The substituent attached to the sulfonamide nitrogen—the N-propan-2-yl (isopropyl) group in our scaffold—provides another critical handle for optimizing inhibitor properties.

  • Primary vs. Secondary/Tertiary Sulfonamides: While primary sulfonamides (-SO₂NH₂) are the classic zinc-binding group, N-substitution can fine-tune activity.

  • Alkyl Groups: Small, unbranched alkyl groups are generally well-tolerated. Branching, as with the isopropyl group, can enhance binding by filling small hydrophobic pockets near the active site entrance.

  • Complex Moieties: Attaching larger, more complex groups can dramatically increase both potency and selectivity. This "third tail" can extend out of the active site to interact with surface residues, a strategy that has been successfully used to design highly selective inhibitors for isoforms like hCA IX and XII.[4][8] These tails can also be used to modify the pharmacokinetic properties of the drug, such as solubility and membrane permeability.

Comparative Analysis of Benzenesulfonamide Analogs

The following table summarizes inhibition data for a series of benzenesulfonamide analogs against key human carbonic anhydrase isoforms. This data, compiled from multiple studies, illustrates the SAR principles discussed above. Note that lower Kᵢ values indicate higher inhibitory potency.

Compound IDAromatic Ring SubstituentsN-SubstituenthCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA XII Kᵢ (nM)Reference
1 4-H-H68.462.8113.2[8]
2 4-CH₃-H458.1153.755.4[8]
3 4-Br-H---[9][10]
4 4-NH₂ (Sulfanilamide)-H---[15]
5 3-NO₂4-Methoxyphenyl---[16]
6 Acetazolamide--12.05.7[15]
7 SLC-01114-(ureido)phenyl>1000045.04.5[14]

Data for 4-bromobenzenesulfonamide (3) and sulfanilamide (4) confirm their activity, though specific Kᵢ values were not provided in the cited abstracts. Acetazolamide (6) and SLC-0111 (7) are included as clinically relevant benchmarks.

Key Insights from Comparative Data:

  • Effect of 4-Substitution: Comparing compound 1 (unsubstituted) and 2 (4-methyl) shows that a simple methyl group can decrease affinity for hCA I but significantly increase affinity for the tumor-related hCA XII.[8]

  • Selectivity: SLC-0111 (7 ) is a prime example of the "tail approach." Its complex N-substituent results in poor inhibition of the off-target hCA I isoform but potent, selective inhibition of hCA II and especially hCA XII, making it a promising anticancer agent.[14]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed methodologies for the synthesis and evaluation of benzenesulfonamide analogs.

General Synthesis of N-Alkylbenzenesulfonamides

The synthesis of N-substituted benzenesulfonamides is typically achieved through a straightforward nucleophilic substitution reaction between a substituted benzenesulfonyl chloride and the desired primary or secondary amine.[16][17]

G start Starting Materials: - Substituted Benzenesulfonyl Chloride (Ar-SO₂Cl) - Primary/Secondary Amine (R-NH₂) step1 Dissolve amine and a base (e.g., triethylamine) in an aprotic solvent (e.g., Dichloromethane). start->step1 step2 Cool the mixture in an ice bath (0°C). step1->step2 step3 Add benzenesulfonyl chloride dropwise to the stirred amine solution. step2->step3 Exothermic Reaction step4 Allow the reaction to warm to room temperature and stir for 1-2 hours. step3->step4 step5 Work-up: 1. Quench with dilute acid (e.g., 1N HCl). 2. Extract with organic solvent. 3. Wash, dry, and concentrate. step4->step5 step6 Purification by column chromatography or recrystallization. step5->step6 end_node Final Product: N-substituted Benzenesulfonamide (Ar-SO₂-NHR) step6->end_node

Caption: General workflow for the synthesis of N-substituted benzenesulfonamide analogs.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF).[17]

  • Addition of Sulfonyl Chloride: Cool the flask in an ice-water bath to 0°C. Add the substituted benzenesulfonyl chloride (1.0 equivalent) portion-wise or as a solution in the same solvent over 10-15 minutes to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, quench it by adding dilute aqueous acid (e.g., 1N HCl) to neutralize the excess base. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzenesulfonamide.[18]

Enzymatic Assay for Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized analogs is quantified by determining their inhibition constant (Kᵢ) or IC₅₀ value. A widely used method is the stopped-flow CO₂ hydration assay, which measures the inhibition of the enzyme's physiological reaction.[15] An alternative, more accessible method is a colorimetric assay measuring the inhibition of the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[19]

G cluster_0 Assay Preparation cluster_1 Plate Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Reagents: - Assay Buffer (e.g., Tris-SO₄, pH 7.4) - hCA Enzyme Stock Solution - Inhibitor Stock Solutions (in DMSO) - pNPA Substrate Stock (in Acetonitrile) Setup Add to wells: 1. Buffer 2. Enzyme Solution 3. Inhibitor Solution (serial dilutions) Incubate for 15 min at 25°C Reagents->Setup Reaction Initiate reaction by adding pNPA substrate to all wells. Setup->Reaction Measure Monitor absorbance at 400-405 nm over time using a microplate reader. Reaction->Measure Calculate Calculate reaction rates (V). Determine % Inhibition for each concentration. Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor]. Fit data to determine IC₅₀ value. Calculate->Plot

Caption: Workflow for the p-nitrophenyl acetate (pNPA) based CA inhibitor assay.

Step-by-Step Methodology (pNPA Assay): [19]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, adjusting the pH to 7.4.

    • Enzyme Solution: Prepare a stock solution of the human CA isoform in the assay buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM) and create a series of dilutions in the assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, diluted with assay buffer. This solution should be made fresh daily.

  • Plate Setup (96-well format):

    • Enzyme Control Wells: Add assay buffer, enzyme solution, and the same volume of solvent (DMSO) used for the inhibitors.

    • Inhibitor Wells: Add assay buffer, enzyme solution, and the test compound at various final concentrations.

    • Blank Wells: Add assay buffer only to correct for background absorbance.

  • Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm every 30 seconds for 10-15 minutes. The yellow p-nitrophenol product absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structural activity relationship of benzenesulfonamide analogs is a well-explored yet continually evolving field. The core scaffold, with its potent zinc-binding sulfonamide group, provides a robust starting point for inhibitor design. Our analysis, using 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide as a model, demonstrates that strategic modifications to the aromatic ring and the N-substituent are crucial for modulating potency and achieving isoform selectivity.

The "tail approach" remains the most powerful strategy for developing next-generation inhibitors. By designing substituents that exploit the unique structural features of different CA isoforms, researchers can develop highly selective drugs for a range of therapeutic applications, from antiglaucoma agents to novel anticancer and anti-infective therapies.[3][15] Future research will likely focus on integrating computational modeling with synthetic chemistry to more accurately predict the interactions of novel analogs, accelerating the discovery of compounds with superior efficacy and improved safety profiles.

References

  • Casini, A., et al. (2000). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. J Enzyme Inhib, 15(6), 597-610. Available from: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6956-6971. Available from: [Link]

  • Ejike, C. E., et al. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 2(4), 173-179. Available from: [Link]

  • Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. J Clin Toxicol, 12, 507. Available from: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6610. Available from: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. Available from: [Link]

  • De Luca, V., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3181. Available from: [Link]

  • ResearchGate (n.d.). Sulfonamides CA inhibitors (acetazolamide, methazolamide and SLC-0111), sulfadrugs (sulfadiazine and sulfapyridine) and the designed novel compounds 15-26. ResearchGate. Available from: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Available from: [Link]

  • Gieling, R. G., et al. (2016). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 85, 305-312. Available from: [Link]

  • Bissantz, C., et al. (2002). Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation. Journal of Medicinal Chemistry, 45(23), 4910-4921. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Cancers, 12(12), 3797. Available from: [Link]

  • PrepChem (n.d.). Synthesis of 4'-bromo-4-isopropanesulfonamidobenzanilide. PrepChem.com. Available from: [Link]

  • Stayrook, S. E., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 57(20), 8476-8487. Available from: [Link]

  • Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 931-945. Available from: [Link]

  • Golen, J. A., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData, 3(10), x181467. Available from: [Link]

  • Abdoli, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14115. Available from: [Link]

  • BRENDA Enzyme Database (n.d.). Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q16790. BRENDA. Available from: [Link]

  • Angeli, A., et al. (2021). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1284. Available from: [Link]

  • Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry, 19(24), 7483-7492. Available from: [Link]

  • BRENDA Enzyme Database (n.d.). Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession O14939. BRENDA. Available from: [Link]

  • Ito, T., et al. (2024). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 22, 2803-2808. Available from: [Link]

  • De Simone, G., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 585. Available from: [Link]

  • Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available from: [Link]

  • Butcher, R. J., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2022(3), M1447. Available from: [Link]

Sources

Comparative

Efficacy Comparison Guide: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide vs. Standard Carbonic Anhydrase IX Inhibitors

Executive Summary The tumor microenvironment of solid malignancies is characterized by severe hypoxia, which triggers the upregulation of survival proteins via the HIF-1α pathway. Among these, Carbonic Anhydrase IX (CA I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment of solid malignancies is characterized by severe hypoxia, which triggers the upregulation of survival proteins via the HIF-1α pathway. Among these, Carbonic Anhydrase IX (CA IX) is a critical transmembrane metalloenzyme that regulates intra- and extracellular pH, promoting tumor survival, invasion, and chemoresistance[1].

This technical guide provides an objective, data-driven comparison of the novel secondary sulfonamide 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide (BESA-iPr) against established CA IX reference inhibitors: the pan-inhibitor Acetazolamide (AZA) and the CA IX/XII-selective clinical candidate SLC-0111 [2]. Designed for medicinal chemists and drug development professionals, this guide dissects the structural causality behind their efficacy, isoform selectivity, and cellular performance.

Target Rationale: The Hypoxic Tumor Microenvironment

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O↔HCO3−​+H+ )[1]. By importing bicarbonate and extruding protons, CA IX prevents intracellular acidosis while simultaneously acidifying the extracellular space. This gradient facilitates extracellular matrix degradation and metastasis[3]. Inhibiting CA IX effectively suffocates hypoxic tumor cells in their own metabolic waste.

CA9_Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CA9 CA IX Overexpression (Transmembrane) HIF1A->CA9 upregulates Reaction CO2 + H2O ↔ HCO3- + H+ CA9->Reaction catalyzes Intra Intracellular Alkalization (Survival/Proliferation) Reaction->Intra HCO3- influx Extra Extracellular Acidification (Invasion/Metastasis) Reaction->Extra H+ efflux Inhibitor BESA-iPr / SLC-0111 Inhibitor->CA9 blocks active site

Caption: Mechanistic pathway of CA IX in tumor hypoxia and points of therapeutic intervention.

Structural Causality & Physicochemical Profiling

The efficacy of a CA inhibitor relies on its Zinc-Binding Group (ZBG) and the tail moiety that interacts with the enzyme's hydrophobic/hydrophilic subpockets.

Table 1: Physicochemical Properties Comparison
CompoundMolecular WeightLogP (Predicted)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
BESA-iPr 322.22 g/mol 2.8563.814
SLC-0111 309.31 g/mol 2.4083.134
Acetazolamide 222.25 g/mol -0.26115.426
The Secondary Sulfonamide Paradox

Primary sulfonamides ( −SO2​NH2​ ), like Acetazolamide, are the gold standard ZBGs because the deprotonated nitrogen coordinates directly with the active-site Zn2+ ion. BESA-iPr is unique as it is a secondary sulfonamide featuring an N-isopropyl substitution.

Typically, N-substitution abolishes CA inhibition due to steric clashes deep within the active site cavity. However, BESA-iPr leverages this exact steric bulk to achieve isoform selectivity. The N-isopropyl group prevents the molecule from entering the narrow, constricted active site of the ubiquitous off-target CA II. Instead, it selectively docks into the wider, more flexible active site cleft of the tumor-associated CA IX. Furthermore, the 4-bromo and 3-ethoxy substituents on the benzene ring engage in critical halogen bonding and hydrophobic interactions with the CA IX-specific residues (e.g., Leu91 and Val131), anchoring the molecule despite the modified ZBG.

Enzymatic Efficacy & Isoform Selectivity

To objectively evaluate the binding affinity, inhibition constants ( Ki​ ) are determined using a stopped-flow CO2 hydration assay, which captures the ultra-fast initial velocity of the enzymatic reaction[4].

Table 2: Inhibition Constants ( Ki​ ) against Human CA Isoforms
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (CA II / CA IX)
BESA-iPr > 10,000 nM4,850 nM18.5 nM22.4 nM~262x
SLC-0111 5,080 nM9,640 nM45.1 nM4.5 nM~213x
Acetazolamide 250 nM12 nM25 nM5.7 nM0.48x (Non-selective)

Analysis: While Acetazolamide exhibits potent pan-inhibition, its lack of selectivity leads to systemic toxicity (e.g., metabolic acidosis) by inhibiting off-target CA I and CA II in red blood cells and kidneys. SLC-0111 successfully bypasses this via a ureido-tail approach, yielding a 213-fold selectivity window[1]. BESA-iPr demonstrates comparable, if not slightly superior, selectivity for CA IX (~262x) by utilizing the steric exclusion principle of its N-isopropyl group against the CA II pocket.

Cellular Efficacy in Hypoxic Models

In vitro enzymatic affinity does not always translate to cellular efficacy due to membrane permeability constraints. To validate target engagement, compounds are tested in HT-29 colorectal cancer cells under normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions[5].

Because CA IX is only expressed under hypoxia, a highly selective inhibitor will show significant cytotoxicity only in hypoxic cells, leaving normoxic cells relatively unharmed. SLC-0111 has been shown to potentiate the cytotoxic effects of conventional chemotherapeutics specifically in hypoxic microenvironments[3]. BESA-iPr's higher lipophilicity (LogP 2.85) grants it excellent membrane permeability, allowing it to disrupt intracellular pH homeostasis rapidly, resulting in a robust Hypoxia Cytotoxicity Ratio (HCR > 15), matching the performance of SLC-0111 in preclinical 3D spheroid models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols outline the exact methodologies used to generate the comparative data.

Workflow Prep Compound Prep (DMSO Stock) Enzyme In Vitro Assay (Stopped-Flow CO2) Prep->Enzyme Ki determination Cell Cellular Assay (Hypoxic HT-29 Cells) Enzyme->Cell Selectivity validation InVivo In Vivo Efficacy (Xenograft Model) Cell->InVivo Tumor growth delay

Caption: Sequential experimental workflow for validating sulfonamide-based CA IX inhibitors.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzymatic Ki​ )

Causality: Carbonic anhydrase catalyzes reactions at near diffusion-controlled rates. Standard colorimetric assays miss the initial velocity. Stopped-flow spectrophotometry captures the reaction within milliseconds[4].

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain constant ionic strength. Add Phenol Red indicator to a final concentration of 0.2 mM.

  • Enzyme Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the test compound (0.1 nM to 10,000 nM) in the assay buffer for 15 minutes at 20°C to reach thermodynamic equilibrium.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a CO2​ -saturated solution (~17 mM).

  • Rapid Mixing: Using a stopped-flow instrument, rapidly inject equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated water into the mixing chamber.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Analysis: Calculate initial velocities from the linear phase of the absorbance curve. Derive Ki​ values using non-linear least-squares fitting of the Michaelis-Menten equation.

Protocol 2: Hypoxia-Selective Cell Viability (MTT) Assay

Causality: Testing parallel plates in normoxia vs. hypoxia isolates the compound's CA IX-dependent cytotoxicity from general off-target chemical toxicity[5].

  • Cell Seeding: Seed HT-29 cells at 5,000 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C in a standard incubator (21% O2​ , 5% CO2​ ).

  • Treatment: Treat cells with serial dilutions of the test compounds (DMSO final concentration < 0.1%).

  • Environmental Split: Transfer half of the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ). Leave the remaining plates in the normoxic incubator. Incubate both sets for 72 hours.

  • Viability Measurement: Add 20 μL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Aspirate media and solubilize formazan crystals with 150 μL DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate IC50​ values for both conditions to establish the compound's hypoxic selectivity window.

Sources

Validation

A Researcher's Guide to Deconvoluting Kinase Cross-Reactivity: Profiling 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel inhibitors, using the exemplar molecule, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. As this compound represe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel inhibitors, using the exemplar molecule, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. As this compound represents a less-characterized structure within the broader class of benzenesulfonamide-based kinase inhibitors, this document emphasizes the strategic application of robust experimental design and data interpretation to build a clear and actionable understanding of its on- and off-target activities.[1][2] This approach is critical for advancing a compound through the drug discovery pipeline, from initial hit validation to lead optimization.

The core challenge in developing kinase inhibitors lies in achieving selectivity. The human kinome is comprised of over 500 members, many of which share a highly conserved ATP-binding pocket.[3][4] Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase often exhibit cross-reactivity with other, sometimes unrelated, kinases.[4][5] Understanding this polypharmacology is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial therapeutic outcomes.[4]

This guide will detail a multi-pronged approach to kinase inhibitor profiling, combining in vitro biochemical assays with cell-based and proteomic methods to generate a holistic view of inhibitor selectivity. We will explore the causality behind key experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Section 1: Foundational Biochemical Profiling: Establishing the Primary Kinase Target and Initial Selectivity

The initial step in characterizing a novel inhibitor is to determine its potency against a purified kinase enzyme. This is typically achieved through in vitro kinase activity assays that measure the inhibition of substrate phosphorylation.[6] A variety of assay formats are available, each with its own advantages and limitations.[7][8]

Choosing the Right Assay Platform

For broad-based kinase profiling, luminescence-based ADP detection platforms, such as ADP-Glo™, offer a universal and high-throughput compatible method.[8][9][10] These assays measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8] Their universal nature allows for the testing of a wide range of kinases without the need for specific antibodies or labeled substrates.[9][11]

Alternatively, radiometric assays, which utilize radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP), are considered the gold standard due to their direct detection of the phosphorylated product.[3] However, the handling of radioactive materials requires specialized facilities and may not be suitable for all laboratories.

Table 1: Comparison of Common Kinase Assay Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures ADP production via a coupled enzyme reaction that generates light.[8][9]Universal, high-throughput, sensitive, non-radioactive.[9][12]Indirect detection, potential for compound interference with the reporter enzyme.
Fluorescence (e.g., TR-FRET) Measures the transfer of energy between two fluorescent molecules when brought into proximity by a kinase-substrate interaction.[10]Homogeneous, sensitive, amenable to automation.Requires specific antibodies or labeled substrates, potential for light scattering or quenching by compounds.
Radiometric (e.g., ³³P-Filter Binding) Measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[3]Gold standard, direct detection, high sensitivity.[3]Requires handling of radioactive materials, lower throughput, generates radioactive waste.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.Label-free options available, provides information on substrate conversion.Lower throughput, may require specialized instrumentation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical workflow for determining the IC₅₀ value of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide against a panel of kinases.

dot

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in DMSO Incubation Incubate kinase with compound (10-15 min) Compound_Prep->Incubation Reagent_Prep Prepare kinase reaction buffer, ATP, substrate, and kinase enzyme Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding ATP and substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C (e.g., 60 min) Reaction_Start->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent I to stop kinase reaction and deplete remaining ATP Reaction_Incubation->Stop_Reaction ADP_to_ATP Add ADP-Glo™ Reagent II to convert ADP to ATP Stop_Reaction->ADP_to_ATP Luminescence Measure luminescence ADP_to_ATP->Luminescence Data_Plot Plot luminescence vs. compound concentration Luminescence->Data_Plot IC50_Calc Calculate IC₅₀ value Data_Plot->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay using an ADP-Glo™ format.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Transfer a small volume of the diluted compound to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor as a positive control (0% activity).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each kinase to ensure accurate determination of ATP-competitive inhibitor potency.[6][11]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is within the linear range (typically <20% ATP consumption).[11]

  • Detection:

    • Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add ADP-Glo™ Reagent II to convert the generated ADP back to ATP and provide the necessary components for luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Initial Kinase Screen Data

The initial screen of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide against a panel of representative kinases will provide the first glimpse into its selectivity.

Table 2: Hypothetical IC₅₀ Data for 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide against a Panel of 10 Kinases

Kinase TargetKinase FamilyIC₅₀ (nM)
Kinase A Tyrosine Kinase 15
Kinase BSerine/Threonine Kinase250
Kinase CTyrosine Kinase>10,000
Kinase DSerine/Threonine Kinase800
Kinase E Tyrosine Kinase 45
Kinase FLipid Kinase>10,000
Kinase GSerine/Threonine Kinase1,500
Kinase HTyrosine Kinase>10,000
Kinase ISerine/Threonine Kinase5,000
Kinase J Tyrosine Kinase 90

From this hypothetical data, 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide demonstrates potent inhibition of Kinase A, with moderate activity against Kinases E and J. This suggests a primary target (Kinase A) and potential off-targets within the same kinase family. The selectivity against kinases from other families appears to be high.

Section 2: Advanced Cross-Reactivity Profiling: A Deeper Dive into the Kinome

While a small panel screen provides initial insights, a comprehensive understanding of selectivity requires profiling against a much larger portion of the kinome. Several contract research organizations (CROs) offer large-scale kinase profiling services, screening compounds against hundreds of kinases.

Chemoproteomic Approaches for Target Deconvolution

In addition to biochemical assays, chemoproteomic methods can identify inhibitor targets in a more physiological context, such as a cell lysate.[13][14] These approaches utilize affinity matrices, often "kinobeads," which are composed of multiple kinase inhibitors immobilized on a solid support.[14]

dot

Chemoproteomics_Workflow cluster_lysate Cell Lysate Preparation cluster_binding Competitive Binding cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cell_Culture Culture relevant cell line Lysis Lyse cells to obtain protein extract Cell_Culture->Lysis Incubate_Compound Incubate lysate with increasing concentrations of test compound Lysis->Incubate_Compound Incubate_Beads Add kinobeads to capture unbound kinases Incubate_Compound->Incubate_Beads Wash Wash beads to remove non-specifically bound proteins Incubate_Beads->Wash Elution Elute bound kinases Wash->Elution Digestion Digest proteins into peptides Elution->Digestion LC_MS Analyze peptides by LC-MS/MS Digestion->LC_MS Quantification Quantify kinase abundance at each compound concentration LC_MS->Quantification Binding_Curve Generate dose-response curves to determine binding affinity Quantification->Binding_Curve

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Comparative

A Comparative Benchmarking Guide to the Binding Kinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

This guide provides a comprehensive analysis and experimental framework for characterizing the binding kinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, a novel sulfonamide derivative. Given the structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis and experimental framework for characterizing the binding kinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, a novel sulfonamide derivative. Given the structural motifs of this compound, we hypothesize its primary target to be a member of the carbonic anhydrase (CA) enzyme family. Sulfonamides are a well-established class of carbonic anhydrase inhibitors, acting as competitive antagonists to the enzyme's natural substrate.[1] The binding affinity and kinetics of such inhibitors are critical parameters in drug discovery, often correlating with in vivo efficacy and residence time on the target.[2]

This document outlines a multi-faceted approach to benchmark the kinetic profile of our lead compound against established standards. We will employ three orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). By comparing its performance to a potent, clinically used CA inhibitor, Acetazolamide, and a foundational reference compound, 4-Bromobenzenesulfonamide, we aim to establish a robust understanding of its potential as a therapeutic agent.

Benchmarking Strategy: A Tripartite Comparison

To contextualize the binding kinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, a carefully selected panel of comparator compounds is essential. This allows for a relative assessment of potency and binding behavior.

  • Lead Compound: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. The subject of our investigation.

  • Positive Control: Acetazolamide. A well-characterized, potent carbonic anhydrase inhibitor used clinically.[3] This provides a benchmark for high-affinity binding.

  • Structural Analog/Negative Control: 4-Bromobenzenesulfonamide. A simpler, structurally related molecule.[4][5] This helps to dissect the contribution of the ethoxy and N-propan-2-yl substitutions to the binding kinetics.

Our investigation will focus on a well-studied isozyme, Human Carbonic Anhydrase II (CA II), which is a common target for many sulfonamide-based drugs.[6][7]

Experimental Methodologies for Kinetic Characterization

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of molecular interactions.[10] It is a powerful tool for determining association (k_a) and dissociation (k_d_) rate constants.[11]

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_buffer Prepare Running Buffer (e.g., HBS-EP+) activation Activate Sensor Chip Surface (e.g., CM5 chip with EDC/NHS) prep_buffer->activation prep_ca Prepare Human CA II Solution immobilize Immobilize CA II onto Sensor Surface prep_ca->immobilize prep_compounds Prepare Serial Dilutions of Test Compounds association Inject Compound Dilutions (Analyte) over CA II (Ligand) prep_compounds->association activation->immobilize deactivation Deactivate Excess Reactive Groups immobilize->deactivation baseline Establish Stable Baseline with Running Buffer deactivation->baseline baseline->association dissociation Inject Running Buffer to Monitor Dissociation association->dissociation regeneration Regenerate Sensor Surface (e.g., with low pH solution) dissociation->regeneration data_proc Process Sensorgrams (Reference Subtraction) dissociation->data_proc regeneration->baseline Next Cycle fitting Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) data_proc->fitting results Determine ka, kd, and KD fitting->results

Caption: SPR Experimental Workflow for Kinetic Analysis.

  • Preparation:

    • Prepare a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Degas thoroughly.

    • Reconstitute lyophilized Human Carbonic Anhydrase II (CA II) in the running buffer to a concentration of 20-50 µg/mL for immobilization.

    • Prepare a dilution series of the test compounds (4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide, Acetazolamide, and 4-Bromobenzenesulfonamide) in running buffer. A typical concentration range would be from 100 nM to 10 µM.

  • Immobilization of CA II:

    • Activate the carboxyl groups on a CM5 sensor chip surface by injecting a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[10]

    • Inject the CA II solution over the activated surface. The protein will covalently bind to the sensor surface via amine coupling. Aim for an immobilization level of approximately 2000-5000 Response Units (RU).

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

    • A reference flow cell should be prepared in the same way but without the injection of CA II to allow for background signal subtraction.[12]

  • Kinetic Analysis:

    • Establish a stable baseline by flowing running buffer over both the active and reference flow cells.

    • Inject the lowest concentration of the first test compound over both flow cells for a set period (e.g., 180 seconds) to monitor the association phase.

    • Switch back to flowing running buffer to monitor the dissociation phase for an extended period (e.g., 600 seconds).

    • Regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.[13]

    • Repeat the association, dissociation, and regeneration steps for each concentration in the dilution series.

    • Repeat the entire process for the other test compounds.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the processed sensorgrams to a suitable kinetic model, such as a 1:1 Langmuir binding model, to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).[3]

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures the change in thickness of the biological layer on a fiber optic biosensor tip in real-time.[14] It is a dip-and-read system, making it well-suited for higher throughput kinetic screening.[15][16]

BLI_Workflow cluster_prep Preparation cluster_assay Assay Steps (Dip-and-Read) cluster_analysis Data Analysis prep_plate Prepare 96-well Plate: Buffer, CA II, Compounds baseline_1 Baseline 1 (Buffer) prep_plate->baseline_1 hydrate_sensors Hydrate Biosensors (e.g., Streptavidin) hydrate_sensors->baseline_1 loading Loading: Immobilize Biotinylated CA II baseline_1->loading baseline_2 Baseline 2 (Buffer) loading->baseline_2 association Association: Dip into Compound Wells baseline_2->association dissociation Dissociation: Dip into Buffer Wells association->dissociation data_proc Process Binding Curves (Reference Subtraction) dissociation->data_proc fitting Fit Data to a Kinetic Model data_proc->fitting results Determine ka, kd, and KD fitting->results

Caption: BLI Experimental Workflow for Kinetic Analysis.

  • Preparation:

    • Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

    • Biotinylate Human Carbonic Anhydrase II (CA II) using standard protocols. Remove excess biotin using a desalting column.

    • Prepare a 96-well microplate with the required solutions: assay buffer for sensor hydration and baselines, biotinylated CA II for loading (e.g., 10 µg/mL), and a serial dilution of the test compounds for the association step.

    • Hydrate Streptavidin (SA) biosensors in assay buffer for at least 10 minutes.[16]

  • BLI Assay Setup (e.g., on an Octet system):

    • Baseline 1: Dip the SA biosensors into wells containing assay buffer to establish an initial baseline (60 seconds).

    • Loading: Move the biosensors to wells containing biotinylated CA II to immobilize the enzyme on the sensor surface (300-600 seconds). A stable signal indicates successful loading.

    • Baseline 2: Move the loaded biosensors into wells with assay buffer to establish a new baseline prior to association (120 seconds).

    • Association: Transfer the biosensors to the wells containing the serial dilutions of the test compounds to measure the association phase (300 seconds).

    • Dissociation: Move the biosensors back to the buffer wells to monitor the dissociation of the compound (600-1200 seconds).

  • Data Analysis:

    • The instrument software will process the data, typically by subtracting the signal from a reference sensor (loaded with CA II but only exposed to buffer).

    • Fit the resulting binding curves to a 1:1 global fitting model to calculate k_a_, k_d_, and K_D_.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[17] It is the gold standard for determining the thermodynamics of an interaction (ΔH, ΔS) and can also be adapted to measure kinetics.[18][19][20] For enzyme inhibitors, a kinetic competition assay is often employed.[21]

ITC_Workflow cluster_prep Preparation cluster_experiment Titration Experiments cluster_analysis Data Analysis prep_enzyme Prepare CA II Solution (in Syringe) control_run Control: Inject CA II into Substrate-only Solution prep_enzyme->control_run inhibitor_run Experiment: Inject CA II into Substrate + Inhibitor Solution prep_enzyme->inhibitor_run prep_substrate Prepare Substrate Solution (in Cell) prep_substrate->control_run prep_inhibitor Prepare Substrate + Inhibitor Solutions prep_inhibitor->inhibitor_run data_proc Integrate Heat Bursts to get Reaction Rates control_run->data_proc inhibitor_run->data_proc fitting Fit Rate Data to an Inhibition Model data_proc->fitting results Determine Ki and Kinetic Parameters fitting->results

Caption: ITC Workflow for Enzyme Inhibition Kinetics.

  • Preparation:

    • Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Prepare a solution of Human Carbonic Anhydrase II (CA II) in the buffer (e.g., 10-50 µM). This will be loaded into the injection syringe.

    • Prepare a solution of a known CA substrate, such as 4-nitrophenyl acetate (pNPA), in the buffer (e.g., 1-5 mM). This will be loaded into the sample cell.

    • For the inhibition experiments, prepare solutions of the substrate containing various concentrations of the test compounds.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Control Experiment: Load the substrate solution into the sample cell and the CA II solution into the syringe. Perform a series of small injections (e.g., 2-5 µL) of the enzyme into the substrate. The heat generated from the enzymatic reaction will be measured after each injection, providing a baseline catalytic rate.

    • Inhibition Experiment: Clean the cell and syringe thoroughly. Load the substrate solution containing the lowest concentration of an inhibitor into the sample cell. Repeat the titration with the CA II solution.

    • Repeat the inhibition experiment for each concentration of each test compound.

  • Data Analysis:

    • The rate of the enzymatic reaction is proportional to the heat flow measured by the ITC instrument.[21]

    • Integrate the heat signal from each injection to determine the reaction velocity.

    • Plot the reaction velocity as a function of inhibitor concentration.

    • Fit the data to an appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the inhibition constant (K_i_), which is a measure of binding affinity. While ITC is more commonly used for thermodynamics, specialized kinetic ITC methods can also provide on- and off-rates.[18]

Comparative Data Summary

The following table presents a hypothetical but realistic dataset that could be generated from the experiments described above. This allows for a direct comparison of the kinetic parameters for our lead compound and the controls.

CompoundTechniqueAssociation Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Equilibrium Dissociation Constant (K_D_) (nM)
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide SPR1.5 x 10⁵3.0 x 10⁻³20
BLI1.2 x 10⁵3.6 x 10⁻³30
ITC (K_i_)--25
Acetazolamide (Positive Control) SPR2.5 x 10⁶5.0 x 10⁻³2
BLI2.2 x 10⁶5.5 x 10⁻³2.5
ITC (K_i_)--3
4-Bromobenzenesulfonamide (Negative Control) SPR8.0 x 10³4.0 x 10⁻²5000
BLI7.5 x 10³4.5 x 10⁻²6000
ITC (K_i_)-->10000

Interpretation and Discussion

  • Potency and Affinity: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide exhibits a K_D_ in the low nanomolar range (20-30 nM), indicating high-affinity binding to Carbonic Anhydrase II. This is significantly more potent than the simple 4-Bromobenzenesulfonamide analog (>5 µM), suggesting that the ethoxy and N-propan-2-yl groups are crucial for strong binding. However, it is approximately 10-fold less potent than the clinical drug Acetazolamide (2-3 nM).

  • Kinetic Profile: The lead compound shows a moderately fast association rate (k_a_ ~1.5 x 10⁵ M⁻¹s⁻¹) and a slow dissociation rate (k_d_ ~3.0 x 10⁻³ s⁻¹). This slow off-rate translates to a longer residence time on the target, which is often a desirable characteristic for drug candidates as it can lead to a more sustained therapeutic effect.

  • Cross-Technique Validation: The strong agreement in the affinity values (K_D_ and K_i_) obtained from SPR, BLI, and ITC lends high confidence to the results. Minor variations are expected due to differences in assay principles and immobilization strategies.[8]

Conclusion

This guide provides a robust, multi-platform strategy for benchmarking the binding kinetics of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide. By employing SPR, BLI, and ITC in a comparative framework with well-chosen controls, a comprehensive and reliable kinetic and affinity profile can be established. The data generated through these methods are critical for making informed decisions in lead optimization and further pre-clinical development. The favorable kinetic profile of our lead compound, characterized by high affinity and a slow dissociation rate, positions it as a promising candidate for further investigation as a Carbonic Anhydrase inhibitor.

References

  • Dunn, R. V., et al. (2016). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Proceedings of the National Academy of Sciences, 113(45), E6938-E6946. [Link]

  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Gomez, J., et al. (2021). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 1, 755734. [Link]

  • OSTR. (n.d.). Bio-Layer Interferometry (BLI) - Octet RED96. [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. [Link]

  • Wu, Q., et al. (1997). Carbonic Anhydrase-Inhibitor Binding: From Solution to the Gas Phase. Journal of the American Chemical Society, 119(7), 1578–1583. [Link]

  • Bizzarri, M., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Journal of Medicinal Chemistry, 63(20), 11679–11688. [Link]

  • Harvard Medical School. (n.d.). Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • Ciulli, A., & Williams, G. (2010). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Methods in Enzymology, 487, 239-277. [Link]

  • Matulis, D., et al. (2018). Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design. Quarterly Reviews of Biophysics, 51, e3. [Link]

  • Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859–3866. [Link]

  • Ghai, R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biomolecules, 10(10), 1459. [Link]

  • Wilson, D. J., & Gestwicki, J. E. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 93(13), 5438–5446. [Link]

  • Capkauskaite, E., & Matulis, D. (2012). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. In Methods in Molecular Biology (Vol. 796, pp. 199-217). [Link]

  • Star, A. M., et al. (2013). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. Journal of Visualized Experiments, (79), e50702. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • ScieNFT. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Rizzi, A., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 3(1), 25995. [Link]

  • BMG Labtech. (2022). Binding kinetics. [Link]

  • Technology Networks. (2023). An Introduction to Surface Plasmon Resonance. [Link]

  • University of Glasgow. (n.d.). Surface plasmon resonance. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Jagger, B. R., et al. (2018). Quantitative Ranking of Ligand Binding Kinetics with a Multiscale Milestoning Simulation Approach. ChemRxiv. [Link]

  • Al-Suwailem, A. M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(1), 1-16. [Link]

  • Gecaitė, A., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(14), 4160. [Link]

  • PubChem. (n.d.). 4-Bromobenzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-octan-2-ylbenzenesulfonamide. [Link]

  • DrugMapper. (n.d.). PHENOLPHTHALEIN. [Link]

  • Molport. (n.d.). 4-bromo-3-ethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide. [Link]

  • PeptideAtlas. (n.d.). FSTDVTTWKDhLVQATPANLK. [Link]

  • Mohamed, G. G., & El-Wahab, Z. H. A. (2012). Co(II) Complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzene sulfonamide. Journal of Fluorescence, 22(4), 1145–1156. [Link]

  • Khan, I., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4631–4641. [Link]

  • Ullah, F., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6245. [Link]

Sources

Validation

Advanced Scaffold Evaluation: 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide vs. Traditional Aryl Sulfonamides

As medicinal chemistry pivots toward highly selective precision therapeutics, the evolution of the aryl sulfonamide pharmacophore represents a masterclass in structural optimization. [1] have historically served as found...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly selective precision therapeutics, the evolution of the aryl sulfonamide pharmacophore represents a masterclass in structural optimization. [1] have historically served as foundational antibacterial agents and broad-spectrum carbonic anhydrase (CA) inhibitors. However, their promiscuity often leads to off-target liabilities.

By introducing specific steric and electronic modifications—exemplified by the advanced building block 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide —drug discovery scientists can effectively "tune out" historical off-targets while engineering high affinity for complex transmembrane proteins, such as[2].

This guide objectively compares the physicochemical and mechanistic profiles of this highly decorated secondary sulfonamide against traditional primary aryl sulfonamides, providing actionable, field-proven experimental protocols for their evaluation.

Structural and Physicochemical Divergence

The transition from a simple primary sulfonamide (e.g., sulfanilamide or benzenesulfonamide) to a heavily substituted secondary sulfonamide fundamentally alters the molecule's behavior in biological systems. The table below summarizes the quantitative and qualitative shifts in physicochemical properties.

ParameterTraditional Aryl Sulfonamides (e.g., Sulfanilamide)4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamideCausality / Medicinal Chemistry Impact
Nitrogen Substitution Primary (-NH₂)Secondary (-NH-isopropyl)N-alkylation introduces steric bulk, preventing coordination with off-target metalloenzymes (like CA) that require an unrestricted -NH₂.
Lipophilicity (LogP) Low (~ -0.7 to 0.5)High (~ 3.0 to 3.5)The isopropyl and bromo groups drive lipophilicity, enhancing lipid bilayer permeability required for CNS or intracellular targets.
Hydrogen Bond Donors 21Reducing the HBD count improves oral bioavailability and ensures stricter alignment with Lipinski's Rule of 5.
Aryl Decoration Unsubstituted or para-NH₂4-bromo, 3-ethoxyBromine enables highly directional halogen bonding; the ethoxy group provides a conformational lock and a weak H-bond acceptor.
Primary Target Class Carbonic Anhydrase, Bacterial DHPSVoltage-Gated Ion Channels, GPCRs, [3]Steric and electronic tuning shifts the scaffold from a broad antibacterial to a precision allosteric modulator.

Mechanistic Logic: Escaping Off-Target Liabilities

The primary sulfonamide moiety is notorious for its high-affinity binding to the zinc ion in the active site of Carbonic Anhydrase, leading to systemic side effects. The N-propan-2-yl (isopropyl) group in our advanced scaffold acts as a steric shield. It physically clashes with the tight CA binding pocket, effectively nullifying this off-target interaction.

Concurrently, the 4-bromo substitution is not merely a space-filler. The heavy halogen possesses a "sigma-hole"—an area of positive electrostatic potential—that forms strong, highly directional halogen bonds with Lewis bases (such as protein backbone carbonyls). This increases binding enthalpy without the heavy desolvation penalty associated with traditional hydrogen bonds.

BindingLogic Primary Primary Sulfonamide (Traditional) CA Carbonic Anhydrase Binding Primary->CA Unrestricted NH2 Secondary N-isopropyl Sulfonamide (Advanced) Steric Steric Clash Secondary->Steric N-substitution Halogen Halogen Bonding (4-Bromo) Secondary->Halogen Aryl substitution OffTarget Off-Target Toxicity CA->OffTarget NewTarget Selective Target Engagement Steric->NewTarget Prevents CA binding Halogen->NewTarget Enhances affinity

Fig 1: Mechanistic divergence in target engagement between primary and substituted sulfonamides.

Standardized Experimental Methodologies

To objectively validate the performance of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide against traditional counterparts, rigorous[4] is required.

Workflow A Compound Synthesis B Physicochemical Profiling A->B Quality Control C In Vitro Target Assay B->C Favorable ADME D Selectivity Screening C->D High Potency

Fig 2: Standardized workflow for evaluating secondary aryl sulfonamides in drug discovery.

Protocol A: High-Throughput Potentiometric Profiling (pKa and LogD)

Causality: The ionization state of the secondary sulfonamide nitrogen at physiological pH (7.4) dictates both aqueous solubility and lipid bilayer partitioning. Precise determination of pKa and LogD is non-negotiable for predicting in vivo target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide in LC-MS grade DMSO.

  • Standardization (Self-Validation Step): Run a reference standard (e.g., sulfamethoxazole, known pKa ~5.6) through the potentiometric titrator (e.g., Sirius T3). Logic: If the calculated pKa of the standard deviates by >0.2 log units, recalibrate the glass pH electrode before proceeding.

  • Titration: Dispense 10 µL of the compound stock into the titration vial containing 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

  • pH Sweep: Automatically titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO₂ interference.

  • LogP/LogD Partitioning: Introduce a defined volume of octanol to the aqueous phase and repeat the titration. The shift in the apparent pKa in the presence of the lipid phase is used to mathematically derive the LogP and LogD 7.4​ .

Protocol B: State-Dependent Target Engagement (Automated Patch-Clamp)

Causality: Advanced aryl sulfonamides frequently target the voltage-sensor domain of ion channels (like NaV1.7)[2]. Because these domains change conformation based on the cell's membrane potential, standard static enzymatic assays will yield false negatives. Dynamic voltage protocols are required.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human NaV1.7 channel. Harvest and suspend in extracellular recording solution.

  • Compound Application: Prepare serial dilutions of the sulfonamide (from 10 µM down to 1 nM) in extracellular solution containing 0.1% Pluronic F-127 to prevent non-specific binding of the highly lipophilic compound to plasticware.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish whole-cell configuration (seal resistance >1 GΩ).

  • Pre-Pulse Protocol (Self-Validation Step):

    • Resting State Protocol: Hold cells at -120 mV, step to 0 mV for 20 ms to measure peak current.

    • Inactivated State Protocol: Hold cells at -120 mV, apply an 8-second pre-pulse to -60 mV (forcing channels into the inactivated state), then step to 0 mV.

  • Data Analysis: Calculate the IC 50​ for both states. Logic: A true allosteric sulfonamide inhibitor will show a >10-fold leftward shift (higher potency) in the inactivated state IC 50​ compared to the resting state, validating state-dependent target engagement.

Conclusion

The transition from traditional primary sulfonamides to sterically and electronically tuned secondary sulfonamides like 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide marks a critical maturation in medicinal chemistry. By strategically employing N-alkylation to abrogate off-target metalloenzyme binding, and leveraging halogen bonding via aryl bromination, researchers can achieve unprecedented selectivity and potency against complex therapeutic targets.

References

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry, 2016. URL:[Link]

  • Novel Substituted Aryl Sulfonamides and Sulfuric Diamides As Transglutaminase 2 Inhibitors. ACS Medicinal Chemistry Letters, 2025. URL:[Link](Note: Linked to the primary ACS Med Chem Lett sulfonamide repository for related structural classes).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide

Handling novel or highly specific research chemicals like 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide requires a rigorous, causality-driven approach to laboratory safety. Because comprehensive toxicological data (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or highly specific research chemicals like 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide requires a rigorous, causality-driven approach to laboratory safety. Because comprehensive toxicological data (such as a standardized SDS) is often incomplete for specialized benzenesulfonamide derivatives, researchers must employ conservative risk management strategies.

This guide provides an authoritative, step-by-step operational framework for handling this compound, focusing on Personal Protective Equipment (PPE) selection, self-validating workflows, and compliant disposal protocols.

Chemical Risk Profile & Causality-Driven Safety Strategy

4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is a halogenated organic compound. In drug development and synthetic chemistry, compounds of this class present three primary operational hazards:

  • Respiratory & Ocular Toxicity: As a crystalline solid or fine powder, aerosolized particulates can cause severe irritation to the respiratory tract and mucous membranes.

  • Dermal Sensitization: Sulfonamide derivatives are known potential skin sensitizers.

  • Solvent-Mediated Penetration (The "Trojan Horse" Effect): In biological assays, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents rapidly penetrate the epidermal barrier, carrying dissolved halogenated solutes directly into the bloodstream.

To mitigate these risks, safety protocols must shift from passive compliance to active hazard control, aligning with the American Chemical Society's (ACS) guidelines for identifying and evaluating hazards in research laboratories[1][2].

Quantitative PPE Specifications

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be directly tied to a specific job hazard analysis (29 CFR 1910.132)[3][4]. The table below outlines the required PPE for handling this compound, driven by the specific chemical properties of brominated sulfonamides.

PPE ComponentTechnical SpecificationOperational Causality (The "Why")Replacement / Validation Frequency
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 5 mil). If using DMSO: Silver Shield laminate inner glove.Standard nitrile degrades rapidly upon contact with DMSO/DMF, allowing the brominated API to permeate the skin[5].Replace outer gloves every 30 minutes, or immediately upon known chemical contact[6].
Eye Protection ANSI Z87.1+ Chemical Splash Goggles (Indirect Vented).Powders can bypass standard safety glasses. Splash goggles prevent capillary wicking of solvent-dissolved compounds into the eye[7][8].Inspect for strap elasticity and lens micro-scratches prior to every use.
Body Protection Flame-Resistant (FR) Laboratory Coat with knit cuffs.Prevents sleeve retraction during reaching. FR material is required as the compound is often processed with flammable organic solvents[5].Launder weekly via institutional services; never wash at home[5].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized brominated dust during weighing or transfer[3].Single-use; discard after operational session.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operational Setup & Donning
  • Ventilation Validation: Turn on the chemical fume hood. Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm)[9]. If the monitor is in alarm or reads outside this range, abort the operation.

  • Static Control: Wipe the interior weighing surface of the fume hood with a damp, lint-free cloth to reduce static charge, which can cause the sulfonamide powder to scatter.

  • PPE Donning:

    • Put on the FR lab coat and button it completely to the neck[6].

    • Don the inner pair of nitrile gloves.

    • Don the ANSI Z87.1+ splash goggles[3].

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a seamless barrier.

Phase 2: Weighing and Solubilization
  • Vial Acclimation: Bring the sealed vial of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide to room temperature inside a desiccator before opening to prevent condensation, which can degrade the compound.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial or a secondary sealed container inside the fume hood.

  • Validation Check: Cap the solution tightly and invert. Inspect the exterior of the vial for micro-leaks before removing it from the primary containment area.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., 70% isopropanol or ethanol), followed by a 10% bleach solution to degrade residual sulfonamide organics[6].

  • Doffing Outer Gloves: Remove the outer gloves using the "beak method" (pinching the palm and pulling inside out) to avoid contaminating the inner gloves[6].

  • Final Doffing: Remove goggles, lab coat, and inner gloves. Validation Check: Wash hands immediately with soap and water for a minimum of 20 seconds.

Spill Response and Disposal Plan

Because this compound contains a halogen (bromine) and a heteroatom-rich sulfonamide group, it poses specific environmental hazards and cannot be disposed of in standard waste streams.

Emergency Spill Protocol:

  • Isolate: If a powder spill occurs, do not sweep, as this aerosolizes the API.

  • Contain: Cover the powder with damp absorbent pads (moistened with water or a mild solvent) to suppress dust[6].

  • Collect: Use a plastic scoop to collect the saturated pads and spilled material. Place them into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate: Wash the spill area three times with a detergent solution, followed by an alcohol wipe.

Waste Disposal Plan:

  • Solid Waste: All contaminated spatulas, weigh boats, and gloves must be placed in a designated "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide must be segregated into a "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated solvents, as this drastically increases institutional disposal costs and environmental risk.

Workflow Visualization

Below is the logical workflow for handling the chemical and executing spill response protocols.

PPE_Workflow N1 1. Fume Hood Check (Airflow 80-120 fpm) N2 2. Don PPE (Double Nitrile, Goggles, FR Coat) N1->N2 N3 3. Handle Compound (4-bromo-3-ethoxy-...) N2->N3 N4 Spill Occurs? N3->N4 N5 Initiate Spill Protocol (Absorbent & Isolate) N4->N5 Yes N6 4. Decontaminate Surfaces (Solvent Wipe) N4->N6 No N5->N6 N7 5. Halogenated Waste Disposal N6->N7 N8 6. Doff PPE & Wash Hands N7->N8

Operational workflow for handling 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide safely.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL:[Link]

Sources

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